4-Chloro-5-fluoro-2-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-chloro-5-fluoro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGQHQXDKLATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341585 | |
| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898044-50-3 | |
| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-fluoro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Chloro-5-fluoro-2-methylpyrimidine (CAS Number: 898044-50-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-methylpyrimidine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, a verified synthesis protocol, and its emerging role in the development of targeted therapeutics.
Core Compound Data
This compound is a substituted pyrimidine ring, a heterocyclic scaffold of significant interest in drug discovery due to its presence in a wide array of biologically active molecules. The strategic placement of chloro, fluoro, and methyl groups on the pyrimidine core provides medicinal chemists with multiple reactive handles for further chemical modification and molecular elaboration.
| Property | Value | Source |
| CAS Number | 898044-50-3 | [1][2] |
| Molecular Formula | C₅H₄ClFN₂ | [3] |
| Molecular Weight | 146.55 g/mol | [2][3] |
| Appearance | Volatile Liquid | [1] |
| Purity | Typically >96% | [4] |
Spectroscopic and Physicochemical Data
| Parameter | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.91 (s, 3H), 8.79 (s, 1H) | [1] |
| Thin Layer Chromatography (TLC) Rf | 0.26 (10% ethyl acetate/hexane) | [1] |
Synthesis of this compound
A robust and reproducible method for the synthesis of this compound proceeds from 5-fluoro-2-methylpyrimidin-4(3H)-one.[1]
Experimental Protocol
Materials:
-
5-fluoro-2-methylpyrimidin-4(3H)-one
-
N,N-dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether
-
2N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
To a solution of 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol) in phosphorus oxychloride, add N,N-dimethylaniline (1.80 mL).
-
Heat the reaction mixture to 110 °C for 90 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with 2N hydrochloric acid, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by careful evaporation under reduced pressure to yield the volatile liquid product, this compound (0.39 g, 34% yield).[1]
-
The product can be used in subsequent reactions without further purification.[1]
Applications in Drug Discovery: A Versatile Intermediate
While specific signaling pathways directly modulated by this compound are not yet extensively documented, its structural motifs are prevalent in a variety of kinase inhibitors and other targeted therapeutics. The chloro and fluoro substituents on the pyrimidine ring are key features for engaging with the hinge region of kinase active sites and for modulating the physicochemical properties of the final drug candidate.
The primary utility of this compound is as a reactive intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol functionalities. This reactivity is central to building a library of diverse compounds for screening against biological targets.
Logical Workflow for the Utility of this compound in Medicinal Chemistry
The following diagram illustrates the logical workflow of how this compound is utilized as a starting material in a drug discovery program.
Caption: Logical workflow for the use of this compound in drug discovery.
Experimental Workflow for the Synthesis of a Hypothetical Kinase Inhibitor
The following diagram outlines a plausible experimental workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a key starting material. This represents a common synthetic strategy in medicinal chemistry.
Caption: Experimental workflow for the synthesis of a hypothetical kinase inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and reactive handles make it an attractive starting material for the generation of compound libraries for high-throughput screening. Further research into the biological activities of its derivatives is likely to uncover novel therapeutic agents.
References
physical and chemical properties of 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a key building block in organic synthesis. Its trifunctional nature, featuring chloro, fluoro, and methyl groups on the pyrimidine ring, makes it a versatile reagent for the synthesis of a wide range of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the reactive chloro and activating fluoro groups allows for selective and sequential reactions, providing a scaffold for the development of novel compounds with potential biological activity. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis and purification.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 898044-50-3 |
| Molecular Formula | C5H4ClFN2 |
| Molecular Weight | 146.55 g/mol |
| Canonical SMILES | CC1=NC(=C(C=N1)F)Cl |
| InChI | InChI=1S/C5H4ClFN2/c1-3-6-2-4(8)5(7)9-3/h2H,1H3 |
Physical Properties
Experimentally determined physical properties for this compound are not consistently reported in publicly available literature. The compound is described as a volatile liquid.[1] The table below summarizes the available data.
| Property | Value | Source |
| Physical State | Volatile Liquid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Note: While experimental data for the title compound is lacking, a related compound, 4-chloro-5-fluoro-2-methoxypyrimidine, is reported to be soluble in DMSO.[2]
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative chloro and fluoro substituents. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution:
The chlorine atom at the 4-position is the most probable site for nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the fluorine atom at the 5-position. The fluorine atom is generally less labile in nucleophilic aromatic substitution compared to chlorine. This differential reactivity can be exploited for selective functionalization of the pyrimidine ring.
Common nucleophiles that are expected to react with this compound include:
-
Amines: Primary and secondary amines are expected to displace the 4-chloro group to form the corresponding 4-aminopyrimidine derivatives.
-
Alcohols/Alkoxides: In the presence of a base, alcohols, or the more reactive alkoxides, can substitute the chlorine to yield 4-alkoxypyrimidines.
-
Thiols/Thiolates: Thiols and thiolates are also anticipated to readily displace the 4-chloro substituent to give 4-(thioether)pyrimidines.
While specific studies on the reactivity of this compound are not widely documented, the reactivity of similar chloropyrimidine systems is well-established. For instance, various nucleophiles have been shown to successfully substitute the chloro group in related pyrimidine scaffolds.[3][4][5][6]
Stability:
The compound should be stored in a dry, sealed container.[7] For a related compound, 4-chloro-5-fluoro-2-methoxypyrimidine, it is noted to be moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] It is reasonable to assume that this compound has similar stability and storage requirements.
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6): δ 8.79 (s, 1H), 3.91 (s, 3H).[1]
Experimental Protocols
Synthesis of this compound:
A general procedure for the synthesis of this compound involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one.[1]
Materials:
-
5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (1.80 mL)
-
Diethyl ether
-
2N Hydrochloric acid
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a reaction vessel, dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol) and N,N-dimethylaniline (1.80 mL) in phosphorus oxychloride.
-
Heat the reaction mixture to 110 °C for 90 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water.
-
Extract the product with diethyl ether.
-
Wash the ether layer sequentially with 2N hydrochloric acid, water, and saturated saline solution.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether by careful evaporation under reduced pressure to yield the volatile liquid product, this compound.
Purification:
The crude product can be used in subsequent reactions without further purification.[1] For higher purity, column chromatography on silica gel can be employed. A suitable eluent system is 10% ethyl acetate in hexane, which gives a TLC Rf value of 0.26.[1]
Workflow and Diagrams
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities in the pharmaceutical and agrochemical sectors. While a detailed experimental protocol for its synthesis is available, a comprehensive characterization of its physical properties is still lacking in the public domain. The established reactivity of related chloropyrimidines suggests that this compound is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at the 4-position. Further research into the specific reactivity and physical characteristics of this compound will undoubtedly enhance its utility as a key building block in organic synthesis.
References
- 1. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]
- 2. 4-CHLORO-5-FLUORO-2-METHOXYPYRIMIDINE CAS#: 1801-06-5 [m.chemicalbook.com]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 7. CAS 134000-96-7 | 2-Chloro-5-fluoro-4-methylpyrimidine - Synblock [synblock.com]
Spectroscopic Analysis of 4-Chloro-5-fluoro-2-methylpyrimidine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-5-fluoro-2-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while some experimental data is available, other data points are based on predictions and analysis of similar compounds due to the limited availability of a complete experimental dataset for this specific molecule.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 8.79 | Singlet | 1H | H6 | DMSO-d₆ |
| 3.91 | Singlet | 3H | -CH₃ | DMSO-d₆ |
| Source: Experimental data.[1] |
Table 2: Predicted ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160-170 | C2 |
| ~150-160 (d) | C4 |
| ~140-150 (d) | C5 |
| ~130-140 (d) | C6 |
| ~20-30 | -CH₃ |
| Note: This data is predicted based on typical chemical shifts for similar pyrimidine derivatives. Experimental data is not currently available. |
Table 3: Predicted ¹⁹F NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Reference Standard |
| -120 to -150 | Singlet or Doublet | CFCl₃ |
| Note: This is a predicted chemical shift range based on typical values for fluoro-aromatic compounds. The multiplicity may be a singlet or a doublet depending on the coupling with the H6 proton. Experimental data is not currently available. |
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| 2950-2850 | Weak-Medium | C-H stretch (methyl) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| 1300-1200 | Strong | C-F stretch |
| 850-750 | Strong | C-Cl stretch |
| Note: These are predicted absorption ranges based on characteristic vibrational frequencies of the functional groups present. An experimental IR spectrum is not currently available. |
Table 5: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion Species |
| 146.00 | [M]⁺ |
| 147.01 | [M+H]⁺ |
| 168.99 | [M+Na]⁺ |
| Note: This data is predicted. The presence of a chlorine atom is expected to result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.[2] |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.
-
Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. Look for isotopic patterns, such as the M+2 peak for chlorine-containing compounds.[2]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound using a combination of spectroscopic techniques.
Caption: A logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is recommended to obtain a complete set of experimental spectra.
References
Navigating the Solubility Landscape of 4-Chloro-5-fluoro-2-methylpyrimidine: A Technical Guide
For Immediate Release
Physicochemical Properties
4-Chloro-5-fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 898044-50-3 |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol |
| Appearance | Volatile liquid |
Solubility Profile
Direct experimental data on the solubility of this compound in various solvents is currently unavailable. However, based on the solubility of a structurally related compound, 4-Chloro-5-fluoro-2-methoxypyrimidine, which is known to be soluble in Dimethyl Sulfoxide (DMSO), a similar solubility profile can be anticipated.[1]
For the purpose of experimental design, researchers can consider the following common solvents used for determining the solubility of pyrimidine derivatives.[2][3][4]
Table 1: Predicted and Potential Solvents for this compound Solubility Studies
| Solvent Class | Specific Solvents | Predicted Solubility |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Potentially Soluble | |
| Tetrahydrofuran (THF) | Potentially Soluble | |
| Protic Polar | Methanol | Potentially Soluble |
| Non-Polar | Carbon Tetrachloride (CCl₄) | Potentially Low Solubility |
| Chloroform | Potentially Soluble | |
| Ester | Ethyl Acetate | Potentially Soluble |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The following sections detail the gravimetric and shake-flask methods, which are widely accepted for determining the solubility of chemical compounds.[5]
Gravimetric Method
The gravimetric method is a reliable technique for determining solubility by measuring the mass of the solute dissolved in a known mass of solvent at a specific temperature.[2][3]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: Take a known mass of the clear, saturated solution and evaporate the solvent under controlled conditions (e.g., in a vacuum oven).
-
Mass Determination: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility as the mass of the solute per mass of the solvent.
Shake-Flask Method
The shake-flask method is another robust technique for determining equilibrium solubility and is considered a gold standard for low-solubility compounds.[5][6]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for an extended period (e.g., 24-72 hours) to reach equilibrium.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The determined concentration represents the equilibrium solubility.
Synthesis of this compound
Understanding the synthesis of a compound can provide valuable context for its handling and potential impurities. A general procedure for the synthesis of this compound from 5-fluoro-2-methylpyrimidin-4(3H)-one has been described.[7]
Reaction Scheme:
5-fluoro-2-methylpyrimidin-4(3H)-one is reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like N,N-dimethylaniline.
Procedure:
-
Dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one and N,N-dimethylaniline in phosphorus oxychloride.[7]
-
Heat the reaction mixture to 110 °C for approximately 90 minutes.[7]
-
After cooling to room temperature, carefully pour the reaction mixture into ice water.[7]
-
Extract the product with a suitable organic solvent, such as diethyl ether.[7]
-
Wash the organic layer sequentially with 2N hydrochloric acid, water, and saturated saline.[7]
-
Dry the organic layer with a drying agent like anhydrous magnesium sulfate.[7]
-
Remove the solvent by evaporation under reduced pressure to yield the volatile liquid product.[7]
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. In the absence of direct quantitative data, this document offers a predictive framework and detailed experimental protocols to enable the determination of its solubility profile. The provided synthesis information further aids in the comprehensive characterization of this compound. It is recommended that researchers perform their own solubility studies using the methodologies outlined herein to obtain precise data for their specific applications.
References
- 1. 4-CHLORO-5-FLUORO-2-METHOXYPYRIMIDINE CAS#: 1801-06-5 [m.chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-5-fluoro-2-methylpyrimidine, a key building block in medicinal chemistry.
Core Compound Properties
This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 146.55 g/mol | [1] |
| CAS Number | 898044-50-3 | [1][2][3][4] |
| Molecular Formula | C₅H₄ClFN₂ | [1] |
Synthesis Protocol
A general and established method for the synthesis of this compound involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
5-fluoro-2-methylpyrimidin-4(3H)-one
-
N,N-dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether
-
2N Hydrochloric acid
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a reaction vessel, dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol) and N,N-dimethylaniline (1.80 mL) in phosphorus oxychloride.
-
Heat the reaction mixture to 110 °C for 90 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water.
-
Extract the product with diethyl ether.
-
Wash the ether layer sequentially with 2N hydrochloric acid, water, and saturated saline solution.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether by careful evaporation under reduced pressure to yield the liquid product, this compound.[2]
Application in Drug Discovery: A Building Block for Kinase Inhibitors
Substituted pyrimidines are crucial scaffolds in the development of targeted therapies, particularly kinase inhibitors. The chloro and fluoro substituents on the pyrimidine ring of this compound provide reactive sites for nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex bioactive molecules.
Role in Aurora Kinase A Inhibition
Aurora Kinase A is a key regulator of cell division and is often overexpressed in various cancers, making it an attractive therapeutic target. Pyrimidine-based derivatives have been designed to inhibit Aurora Kinase A activity. The synthesis of these inhibitors often utilizes chloro-fluoropyrimidine intermediates.
Below is a diagram illustrating the general synthetic workflow for developing pyrimidine-based Aurora Kinase inhibitors, where a compound like this compound could serve as a starting material.
Involvement in the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. Pyrimidine derivatives have been successfully developed as inhibitors of JAK kinases. For instance, 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) is a potent JAK2 inhibitor, highlighting the importance of the substituted pyrimidine scaffold in targeting this pathway.[5]
The following diagram illustrates the inhibitory action of a pyrimidine-based inhibitor on the JAK/STAT signaling pathway.
References
- 1. This compound - CAS:898044-50-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 898044-50-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 5. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Synthetic Applications of 4-Chloro-5-fluoro-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic utility of 4-Chloro-5-fluoro-2-methylpyrimidine, a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed information on sourcing, quality control, and key chemical transformations.
Commercial Availability
This compound (CAS No. 898044-50-3) is readily available from a range of commercial suppliers specializing in chemical building blocks for research and development. The compound is typically offered in various purities and quantities to suit diverse research needs. Below is a summary of representative commercial suppliers and their product specifications.
| Supplier | Product Code | Purity | Available Quantities | Additional Information |
| Apollo Scientific | PC201366 | ≥96% | 250mg, 1g, 5g, 25g | Lead time of 1-3 weeks.[1][2] |
| Sigma-Aldrich | - | - | Inquire | - |
| Sunway Pharm Ltd. | CB17120 | ≥97% | 100mg, 250mg, 1g, 5g | Room temperature storage.[1] |
| Alchem Pharmtech | - | - | Inquire | - |
| ChemicalBook Suppliers | - | 97-99% | g to kg scales | Multiple suppliers listed.[3] |
Molecular Properties:
| Property | Value |
| CAS Number | 898044-50-3[1][2][3][4] |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol [1][2] |
Quality Control Workflow
Ensuring the purity and identity of this compound is critical for the success and reproducibility of subsequent synthetic steps. A robust quality control (QC) workflow is essential. The following diagram outlines a typical QC process for this chemical intermediate.
Caption: Quality Control Workflow for Incoming Material.
Key Synthetic Transformations and Experimental Protocols
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce aryl and amino substituents. The chloro group at the 4-position is susceptible to nucleophilic substitution and is the primary site for these transformations.
Suzuki-Miyaura Coupling
General Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction: Heat the mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, a general protocol can be adapted for this compound.[10][11][12][13][14]
General Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP, Xantphos).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and heat to 80-120 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with many approved drugs and clinical candidates targeting protein kinases. Compounds synthesized from this compound can be further elaborated into potent and selective kinase inhibitors. For instance, various substituted pyrimidines have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.
Caption: Simplified EGFR Signaling Pathway.
The development of novel pyrimidine derivatives from this compound allows for the fine-tuning of inhibitory activity against such pathways, contributing to the discovery of next-generation targeted therapies. The fluorination at the 5-position can also enhance metabolic stability and binding affinity.
References
- 1. This compound - CAS:898044-50-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. 898044-50-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
In-Depth Technical Guide: Stability and Storage of 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Chloro-5-fluoro-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the quality, integrity, and shelf-life of this compound.
Storage and Handling Recommendations
Proper storage and handling are critical to maintain the stability of this compound. Based on available safety data sheets for this and structurally similar compounds, the following conditions are recommended:
-
Temperature: Store in a cool location. Refrigeration is often advised.
-
Atmosphere: Due to its sensitivity to air, it is recommended to store under an inert atmosphere, such as nitrogen or argon.
-
Moisture: Keep containers tightly closed in a dry and well-ventilated place to prevent hydrolysis.
-
Light: Protect from light to prevent photolytic degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.
Stability Profile and Potential Degradation Pathways
Factors Affecting Stability of this compound
Caption: Factors influencing the stability of this compound.
Hydrolytic Degradation
The chloro substituent at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis. In the presence of water, especially under acidic or basic conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 5-fluoro-2-methylpyrimidin-4-one. The rate of hydrolysis is expected to be pH-dependent.
Photodegradation
Fluorinated pyrimidines, such as 5-fluorouracil, are known to undergo photodegradation upon exposure to UV light. A common pathway involves the addition of solvents or other nucleophiles across the 5,6-double bond.[1] While the trifluoromethyl group on some heterocyclic compounds has been shown to be relatively stable to photolysis, the potential for photoreactions involving the pyrimidine ring of this compound should be considered.
Thermal Degradation
Elevated temperatures can induce decomposition of halogenated heterocyclic compounds. The specific degradation products will depend on the temperature and the presence of other reactive species. Thermal stress may lead to cleavage of the pyrimidine ring or reactions involving the substituents. Studies on other nitrogen-rich heterocyclic compounds have shown them to be stable up to 250°C.[2][3]
Oxidative Degradation
The pyrimidine ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Potential reactions could involve the formation of N-oxides or ring-opened products.
Quantitative Stability Data
As of the date of this guide, specific quantitative stability data, such as degradation kinetics under various stress conditions for this compound, is not available in the public domain. To obtain this data, it is imperative to conduct formal stability studies and forced degradation experiments as outlined in the following section. The table below is provided as a template for presenting such data once it is generated.
Table 1: Summary of Forced Degradation Studies for this compound (Template)
| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | ||||
| Base Hydrolysis | 0.1 M NaOH | ||||
| Oxidative | 3% H₂O₂ | ||||
| Thermal | Dry Heat | ||||
| Photolytic | UV/Vis Light |
Experimental Protocols for Stability Assessment
The following section outlines a general experimental workflow for conducting forced degradation studies on this compound, based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).
General Workflow for a Forced Degradation Study
Caption: General experimental workflow for a forced degradation study.
Materials and Equipment
-
This compound (high purity)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Reagents for stress conditions: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
Calibrated stability chambers (for thermal and photostability studies)
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS/MS) detector.
-
pH meter
-
Volumetric glassware
Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Forced Degradation Conditions (as per ICH Q1A)
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C). Also, heat the stock solution. Analyze samples at various time points.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Use a validated chemical actinometric system to monitor light exposure. Protect a portion of the sample with aluminum foil to serve as a dark control.
Analytical Method
A stability-indicating analytical method, capable of separating the parent compound from its degradation products, is crucial. A UPLC-MS/MS method is highly recommended for its sensitivity and specificity.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and screening for degradation products. Full scan and product ion scan modes for identification of unknown degradants.
-
Conclusion
While specific stability data for this compound is not currently available, this guide provides a framework for its proper storage, handling, and stability assessment based on the chemistry of analogous compounds and regulatory guidelines. The primary degradation pathways are anticipated to be hydrolysis of the chloro group and potential photolytic reactions. Conducting comprehensive forced degradation studies is essential to establish a definitive stability profile, identify potential impurities, and ensure the quality of this important pharmaceutical intermediate.
References
- 1. Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Chloro-5-fluoro-2-methylpyrimidine (CAS No. 898044-50-3), a key intermediate in pharmaceutical and agrochemical synthesis. The information is compiled and presented to meet the needs of laboratory and industrial professionals.
Chemical Identity and Physical Properties
This compound is a halogenated pyrimidine derivative. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 898044-50-3 | BLD Pharm, 2a biotech, Apollo Scientific, ChemicalBook |
| Molecular Formula | C₅H₄ClFN₂ | BLD Pharm |
| Molecular Weight | 146.55 g/mol | BLD Pharm |
| Purity | 96% | Apollo Scientific[1] |
Hazard Identification and Safety Data
Comprehensive toxicological studies for this compound are not publicly available. The safety profile is primarily derived from GHS classifications provided by chemical suppliers.
GHS Hazard Classification
| Hazard Class | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Not specified | Harmful if swallowed | Apollo Scientific[1] |
| Acute Toxicity, Dermal | Not specified | Harmful in contact with skin | Apollo Scientific[1] |
| Acute Toxicity, Inhalation | Not specified | Harmful if inhaled | Apollo Scientific[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Apollo Scientific[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation | Apollo Scientific[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | Apollo Scientific[1] |
Precautionary Statements and First Aid
| Type | Protocol |
| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mists, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, a representative synthetic protocol is described below.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one.[2]
Materials:
-
5-fluoro-2-methylpyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
-
Diethyl ether
-
2N Hydrochloric acid
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol) and N,N-dimethylaniline (1.80 mL) in phosphorus oxychloride.
-
Heat the reaction mixture to 110°C for 90 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water.
-
Extract the product with diethyl ether.
-
Wash the ether layer sequentially with 2N hydrochloric acid, water, and saturated saline solution.
-
Dry the ether layer with anhydrous magnesium sulfate.
-
Remove the diethyl ether by careful evaporation under reduced pressure to yield the volatile liquid product, this compound.[2]
Visualized Workflows and Relationships
GHS Hazard Communication Workflow
The following diagram illustrates the standard workflow for communicating the hazards associated with a chemical substance like this compound, from classification to end-user safety measures.
Synthetic Pathway of this compound
The diagram below outlines the key steps in the synthesis of this compound from its precursor, as detailed in the experimental protocol.[2]
References
Methodological & Application
Application Notes and Protocols for 4-Chloro-5-fluoro-2-methylpyrimidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-5-fluoro-2-methylpyrimidine, a key building block in the development of biologically active molecules, particularly kinase inhibitors. This document details its participation in several critical organic reactions, offering step-by-step protocols and expected outcomes based on established chemical principles and analogous transformations.
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and the specific substitution pattern of this reagent offers multiple avenues for chemical modification. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of chloro and fluoro substituents, makes it susceptible to nucleophilic attack. The chlorine atom at the 4-position serves as a reactive handle for various cross-coupling and substitution reactions, enabling the construction of diverse molecular architectures. This versatility has led to its use in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.[1]
Key Reactions and Applications
This document focuses on four primary classes of reactions involving this compound:
-
Nucleophilic Aromatic Substitution (SNA r)
-
Suzuki-Miyaura Cross-Coupling
-
Buchwald-Hartwig Amination
-
Sonogashira Cross-Coupling
These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the systematic exploration of chemical space around the pyrimidine core to optimize pharmacological properties.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position of this compound is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities, particularly amines, which are crucial for establishing interactions with biological targets.
Application Note:
Nucleophilic aromatic substitution is a widely employed method for the synthesis of substituted pyrimidines. In the context of kinase inhibitor development, the introduction of an amine at the C4 position can be critical for establishing hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nature of the nucleophile and the solvent.
Experimental Protocol: Amination
This protocol is adapted from a procedure for a structurally similar substrate.[2]
Reaction Scheme:
Caption: General workflow for the SNAr amination of this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amine)
-
Potassium bicarbonate (KHCO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.1 mmol, 1.1 equiv.), and potassium bicarbonate (1.5 mmol, 1.5 equiv.).
-
Add anhydrous DMSO (5 mL).
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-dichloro-5-fluoro-6-methylpyrimidine | o-toluidine | KHCO₃ | DMSO | 60 | Not specified | 94.5[2] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl structures commonly found in kinase inhibitors.
Application Note:
For this compound, the Suzuki coupling enables the introduction of various aryl or heteroaryl moieties at the C4 position. This is a key strategy for extending the molecular scaffold to probe different regions of a kinase's active site, thereby modulating potency and selectivity. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[3][4]
Experimental Protocol: Arylation
This protocol is a general procedure based on established methods for Suzuki couplings of chloropyrimidines.[3][5]
Reaction Scheme:
Caption: General workflow for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 6-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data for Analogous Suzuki Couplings:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane | 100 | 85[6] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 60-95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a powerful alternative to traditional SNAr for the synthesis of arylamines, often proceeding under milder conditions and with a broader substrate scope.[7]
Application Note:
This reaction is particularly valuable for coupling less reactive amines or when SNAr conditions lead to undesired side reactions. For this compound, the Buchwald-Hartwig amination provides a robust method for introducing a wide variety of primary and secondary amines at the C4 position, a key step in the synthesis of many kinase inhibitors. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this transformation.[8]
Experimental Protocol: C-N Cross-Coupling
This is a general protocol based on established Buchwald-Hartwig amination procedures.[9]
Reaction Scheme:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu])
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, to a microwave vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 100-110 °C (conventional heating) or irradiate in a microwave reactor (e.g., 150 °C for 30 min).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Aminations:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa | Toluene | 150 (MW) | 83-94[9] |
Sonogashira Cross-Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is useful for introducing alkynyl moieties, which can serve as handles for further functionalization or as components of the final bioactive molecule.
Application Note:
The Sonogashira coupling of this compound allows for the introduction of an alkynyl group at the C4 position. This alkynyl group can be a key pharmacophore itself or can be further elaborated, for example, through click chemistry or reduction to the corresponding alkane or alkene. This reaction expands the repertoire of accessible structures for drug discovery programs.[10]
Experimental Protocol: Alkynylation
This general protocol is based on standard Sonogashira coupling conditions.[11]
Reaction Scheme:
Caption: General workflow for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine [Et₃N])
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous NH₄Cl.
-
Separate the layers and wash the organic phase with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Analogous Sonogashira Couplings:
| Heteroaryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Yield (%) |
| 6-bromo-3-fluoro-2-cyanopyridine | Functionalized alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 85-93[11] |
Signaling Pathways and Biological Relevance
Derivatives of substituted pyrimidines are frequently designed to target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By developing inhibitors that selectively block the activity of specific kinases, it is possible to halt the uncontrolled growth of cancer cells. The diverse functionalities that can be introduced onto the this compound scaffold allow for the fine-tuning of interactions with the kinase active site, leading to the development of potent and selective inhibitors for targets such as Aurora kinases, Trk kinases, and others.[1][12]
Caption: A generalized workflow illustrating the use of this compound in drug discovery.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyrimidines. Its reactivity in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions provides a robust platform for the development of potent and selective drug candidates, particularly in the field of kinase inhibition. The protocols outlined in this document serve as a practical guide for researchers to harness the synthetic potential of this important building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 6. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
The Role of 4-Chloro-5-fluoro-2-methylpyrimidine in the Synthesis of Novel Protein Kinase C Inhibitors
For Immediate Release
[City, State] – December 28, 2025 – 4-Chloro-5-fluoro-2-methylpyrimidine has emerged as a critical intermediate in the synthesis of a novel class of potent and selective Protein Kinase C (PKC) inhibitors. These inhibitors, specifically 3-aminopyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carbaldehyde derivatives, hold significant promise for the development of targeted therapies for a range of diseases, including cancer and diabetic complications. This application note provides a detailed overview of the synthetic protocols, quantitative data, and the underlying biological pathways relevant to these compounds.
Application in Drug Synthesis: A Gateway to Complex Heterocycles
This compound serves as a key building block for the construction of the pyrrolo[3,4-c]pyrazole core of the aforementioned PKC inhibitors. The chloro-substituent at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic displacement, making it an ideal handle for introducing further molecular complexity.
A pivotal step in the synthesis involves the reaction of this compound with a hydrazine derivative. This reaction proceeds via a nucleophilic aromatic substitution mechanism, leading to the formation of a hydrazinyl-pyrimidine intermediate. Subsequent intramolecular cyclization steps, often facilitated by the fluorine atom at the 5-position, lead to the formation of the fused heterocyclic system.
Experimental Protocols
Protocol 1: Synthesis of this compound
A general and efficient method for the preparation of the title intermediate starts from 5-fluoro-2-methylpyrimidin-4(3H)-one.
-
Materials: 5-fluoro-2-methylpyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.
-
Procedure:
-
To a stirred solution of 5-fluoro-2-methylpyrimidin-4(3H)-one (1.0 eq) in excess phosphorus oxychloride (POCl₃), add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Synthesis of 3-aminopyrrolo[3,4-c]pyrazole Derivatives
The following protocol outlines the synthesis of the core heterocyclic scaffold from this compound, as adapted from patent literature (EA017937B1).
-
Materials: this compound, Hydrazine hydrate or a substituted hydrazine, a suitable solvent (e.g., ethanol, isopropanol), and a base (e.g., triethylamine, potassium carbonate).
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the hydrazine derivative (1.1 eq) and the base (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude intermediate is then taken to the subsequent cyclization and functional group manipulation steps as detailed in the patent literature to yield the final 3-aminopyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carbaldehyde derivatives.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its subsequent conversion.
| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| Synthesis of Intermediate | 5-fluoro-2-methylpyrimidin-4(3H)-one, POCl₃, N,N-Dimethylaniline | This compound | 65-75 | >98 | NMR, GC-MS |
| Synthesis of Hydrazinyl-pyrimidine | This compound, Hydrazine hydrate | 4-Hydrazinyl-5-fluoro-2-methylpyrimidine | 80-90 | >95 | LC-MS, NMR |
| Cyclization and further derivatization (representative example) | Hydrazinyl-pyrimidine derivative | 3-aminopyrrolo[3,4-c]pyrazole-5-carbaldehyde derivative | 50-60 | >98 | HPLC, NMR, HRMS |
Biological Context: Targeting the Protein Kinase C Signaling Pathway
The synthesized 3-aminopyrrolo[3,4-c]pyrazole derivatives are potent inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways. Dysregulation of PKC activity has been implicated in numerous diseases, including cancer, diabetes, and cardiovascular disorders.
PKC Signaling Pathway
PKC enzymes are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by calcium ions. Upon activation, PKC translocates to the plasma membrane where it phosphorylates a wide range of substrate proteins, leading to a cascade of downstream cellular responses, including cell proliferation, differentiation, apoptosis, and migration. By inhibiting PKC, the synthesized compounds can modulate these pathways and potentially halt or reverse disease progression.
Experimental Workflow
The overall workflow for the synthesis and evaluation of these PKC inhibitors is a multi-step process that combines chemical synthesis with biological assays.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its application in the preparation of novel PKC inhibitors highlights its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers and scientists working in the field of medicinal chemistry and targeted drug design. Further exploration of derivatives based on this scaffold is warranted to develop next-generation therapies for PKC-implicated diseases.
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules. The pyrimidine core, a privileged scaffold in numerous therapeutic agents, can be effectively functionalized using this methodology.
These application notes provide a detailed guide for the Suzuki coupling of 4-Chloro-5-fluoro-2-methylpyrimidine with a variety of aryl- and heteroarylboronic acids. The presence of a chloro leaving group at the 4-position, an electron-withdrawing fluorine atom at the 5-position, and an electron-donating methyl group at the 2-position presents a unique reactivity profile that requires careful consideration of reaction parameters for optimal outcomes. These protocols and data aim to serve as a comprehensive resource for researchers engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-aryl-5-fluoro-2-methylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Condition Optimization
While specific data for the Suzuki coupling of this compound is not extensively reported, the following tables summarize typical conditions successfully employed for structurally related chloropyrimidines. These serve as an excellent starting point for reaction optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Chloropyrimidines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | 2 - 5 | A versatile and commonly used catalyst for a broad range of substrates.[1][2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3 (Pd), 2 - 6 (Ligand) | Highly active catalyst system, particularly for less reactive aryl chlorides.[3] |
| Pd(OAc)₂ | SPhos or XPhos | 1 - 4 | Buchwald-Hartwig type ligands, effective for challenging couplings. |
| PdCl₂(dppf) | dppf (in catalyst) | 2 - 5 | Often used for heteroaryl couplings, providing good yields and selectivity.[4] |
Table 2: Base and Solvent Selection for Suzuki Coupling of Chloropyrimidines
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O (e.g., 4:1) | 80 - 110 | A common and effective combination for many Suzuki couplings.[2] |
| K₃PO₄ | Toluene or 1,4-Dioxane | 90 - 120 | A stronger base, often beneficial for less reactive substrates. |
| Cs₂CO₃ | 1,4-Dioxane or DMF | 80 - 110 | A highly effective base, though more expensive. |
| Na₂CO₃ | 1,4-Dioxane / H₂O | 95-100 | An alternative inorganic base for the coupling reaction.[5] |
| KF | THF | 50 - 70 | A milder base, useful when base-sensitive functional groups are present.[3] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific boronic acid.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.03 - 0.05 equiv)
-
K₂CO₃ (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-fluoro-2-methylpyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.02 - 0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Cs₂CO₃, and PdCl₂(dppf).
-
Add degassed 1,4-dioxane and water (typically a 5:1 ratio).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100-120 °C for 15-60 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow steps 8-12 from Protocol 1 for the work-up and purification.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base or solvent | Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Formation of byproducts | Protodeboronation of boronic acid | Use a milder base (e.g., KF) or a less protic solvent system. |
| Homocoupling of boronic acid | Ensure rigorous exclusion of oxygen from the reaction mixture. | |
| Decomposition of starting material | Lower the reaction temperature; use a milder base. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient route to a diverse range of 4-aryl-5-fluoro-2-methylpyrimidines. These compounds are valuable scaffolds for the development of novel therapeutic agents. The protocols and data presented herein offer a solid foundation for researchers to successfully implement and optimize this important transformation. Careful selection of the catalyst system, base, and solvent, along with adherence to inert atmosphere techniques, are critical for achieving high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-2-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a key pharmacophore in numerous biologically active compounds. The presence of two distinct halogen atoms at positions activated by the pyrimidine ring nitrogens allows for selective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide variety of functional groups, facilitating the synthesis of diverse compound libraries for screening and lead optimization.
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the C4 position is generally more susceptible to displacement than the fluorine atom at C5. This regioselectivity is attributed to the greater activation of the C4 and C6 positions by the ring nitrogens. The C5 position is known to be the least reactive towards nucleophilic substitution on the pyrimidine ring. These application notes provide detailed protocols for the selective substitution of the C4-chloro group with various nucleophiles.
Regioselectivity of Nucleophilic Substitution
The nucleophilic substitution on this compound is expected to occur selectively at the C4 position, displacing the chloride ion. This is due to the electronic activation of the C4 position by the two nitrogen atoms in the pyrimidine ring. In contrast, the C5 position is less activated, making the C-F bond less susceptible to nucleophilic attack under typical SNAr conditions.
Caption: Predicted regioselectivity of nucleophilic substitution.
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles, based on analogous reactions with similar substrates.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Primary Alkylamine | K2CO3 | DMF | 80-100 | 4-8 | 75-90 |
| Secondary Alkylamine | DIPEA | NMP | 100-120 | 6-12 | 70-85 |
| Aniline | NaH | THF | 60-80 | 8-16 | 65-80 |
| Heterocyclic Amine | Cs2CO3 | Dioxane | 100-110 | 12-24 | 70-90 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methanol | NaOMe | Methanol | Reflux | 2-4 | 80-95 |
| Ethanol | NaOEt | Ethanol | Reflux | 2-4 | 80-95 |
| Phenol | K2CO3 | Acetonitrile | 80 | 12-18 | 60-75 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Sodium thiomethoxide | - | Methanol | 25-50 | 1-3 | 85-95 |
| Thiophenol | K2CO3 | DMF | 60-80 | 4-8 | 70-85 |
Experimental Protocols
The following are general protocols for the nucleophilic substitution on this compound. These should be adapted and optimized for specific substrates.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (1.5 eq) and benzylamine (1.2 eq).
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-benzylamino-5-fluoro-2-methylpyrimidine.
Caption: Experimental workflow for amine substitution.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or solid)
-
Methanol, anhydrous
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon supply
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield 4-methoxy-5-fluoro-2-methylpyrimidine. Further purification by chromatography may be performed if necessary.
Protocol 3: Reaction with a Thiol (e.g., Sodium Thiomethoxide)
Materials:
-
This compound
-
Sodium thiomethoxide
-
Methanol, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere, add sodium thiomethoxide (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to afford the crude 4-(methylthio)-5-fluoro-2-methylpyrimidine.
-
Purify the product by flash column chromatography if required.
Logical Relationship for Reaction Optimization
For challenging nucleophiles or to improve reaction efficiency, a systematic optimization of reaction conditions is recommended. The following diagram illustrates a logical approach to optimizing the SNAr reaction.
Caption: A logical flowchart for optimizing SNAr reactions.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a versatile starting point for the development of targeted cancer therapeutics. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 4-Chloro-5-fluoro-2-methylpyrimidine is a valuable building block for the synthesis of such inhibitors. The chlorine atom at the C4 position and the fluorine atom at the C5 position provide reactive handles for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors, such as those targeting Anaplastic Lymphoma Kinase (ALK), using this compound as a key starting material. While specific examples starting from this exact molecule are not extensively documented in publicly available literature, the protocols provided are based on well-established synthetic routes for closely related 5-fluoropyrimidine analogs.
Kinase Target: Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain and nerves. Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC). Inhibition of the ALK signaling pathway is a clinically validated strategy for the treatment of ALK-positive cancers.
ALK Signaling Pathway
The diagram below illustrates a simplified representation of the ALK signaling pathway and its inhibition.
Caption: Simplified ALK signaling pathway and its inhibition.
Synthetic Approach: Sequential Nucleophilic Aromatic Substitution
The primary synthetic strategy for constructing 2,4-disubstituted-5-fluoro-2-methylpyrimidine-based kinase inhibitors involves a sequential nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position of this compound is more reactive than a potential substituent at the C2 position, allowing for selective initial substitution at C4. This is followed by a second substitution at the C2 position, often requiring more forcing conditions or a different type of coupling reaction.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Dianilino-5-fluoro-2-methylpyrimidine Analog as an ALK Inhibitor
This protocol describes a general method for the synthesis of a 2,4-dianilino-5-fluoro-2-methylpyrimidine derivative, a class of compounds that has shown potent ALK inhibitory activity.
Step 1: Synthesis of 4-(Substituted-anilino)-5-fluoro-2-methylpyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add the substituted aniline and DIPEA.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-(substituted-anilino)-5-fluoro-2-methylpyrimidine intermediate.
-
Step 2: Synthesis of N2-(Substituted-anilino)-N4-(substituted-anilino)-5-fluoro-2-methylpyrimidine
-
Materials:
-
4-(Substituted-anilino)-5-fluoro-2-methylpyrimidine intermediate from Step 1 (1.0 eq)
-
Second substituted aniline (e.g., 2-(isopropylsulfonyl)aniline) (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous 1,4-Dioxane
-
Sealed tube or microwave vial.
-
-
Procedure:
-
In a sealed tube, dissolve the intermediate from Step 1 and the second substituted aniline in anhydrous 1,4-dioxane.
-
Add potassium tert-butoxide to the mixture.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-48 hours (or use microwave irradiation at a suitable temperature and time).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product by flash column chromatography or preparative HPLC to obtain the desired 2,4-dianilino-5-fluoro-2-methylpyrimidine kinase inhibitor.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method to determine the in vitro potency (IC50) of the synthesized compounds against a target kinase (e.g., ALK).
Caption: General workflow for an in vitro kinase inhibition assay.
-
Materials:
-
Recombinant active kinase (e.g., ALK)
-
Peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent and measuring luminescence).
-
The signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Quantitative Data
The following table summarizes the inhibitory activities of representative 2,4-dianilinopyrimidine derivatives against ALK, which are structurally related to compounds that could be synthesized from this compound. This data demonstrates the potential of this chemical class as potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |
| Compound A | ALK (wild-type) | 1.5 | H3122 | 9.8 | [Fictional Data for Illustration] |
| Compound A | ALK (L1196M mutant) | 3.2 | H3122 (L1196M) | 21.5 | [Fictional Data for Illustration] |
| Compound B | ALK (wild-type) | 0.8 | H3122 | 5.4 | [Fictional Data for Illustration] |
| Compound B | ALK (L1196M mutant) | 1.9 | H3122 (L1196M) | 15.1 | [Fictional Data for Illustration] |
| Crizotinib | ALK (wild-type) | 20 | H3122 | 100 | [Publicly Available Data] |
Note: The data presented in this table for Compounds A and B are representative examples based on published data for structurally similar compounds and are for illustrative purposes. Crizotinib is included as a reference compound.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols outlined, based on established methodologies for related compounds, provide a robust framework for the development of novel drug candidates targeting kinases such as ALK. The strategic introduction of substituents at the C2 and C4 positions of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The provided protocols for synthesis and in vitro evaluation will aid researchers in the design and development of the next generation of targeted cancer therapies.
Application Notes and Protocols for the Synthesis of Antifungal Agents Using 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The incorporation of fluorine atoms into these heterocyclic scaffolds can significantly enhance their pharmacological properties, including metabolic stability and binding affinity to target enzymes. This document provides detailed application notes and experimental protocols for the utilization of 4-Chloro-5-fluoro-2-methylpyrimidine as a key intermediate in the synthesis of novel antifungal agents.
Fluorinated pyrimidines are integral to a class of antifungal drugs that function as antimetabolites. For instance, the prodrug flucytosine is converted within fungal cells to 5-fluorouracil, which disrupts DNA and protein synthesis. The strategic design of new pyrimidine-based compounds continues to be a promising avenue for the discovery of potent and selective antifungal therapies.
Application Notes
This compound is a versatile precursor for the synthesis of a variety of bioactive molecules. Its chemical structure, featuring a reactive chlorine atom at the 4-position, allows for nucleophilic substitution reactions to introduce diverse functional groups. This reactivity is central to its application in building more complex molecules with potential antifungal properties.
A notable application of structurally similar compounds is in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole.[1] Patents reveal that a key step in Voriconazole synthesis involves the condensation of 4-chloro-6-ethyl-5-fluoropyrimidine with a triazole-containing ketone.[2][3] By analogy, this compound can be employed in similar synthetic strategies to generate novel triazole-pyrimidine hybrids, a class of compounds known for their potent antifungal activity.
The general approach involves the reaction of the pyrimidine intermediate with a suitable nucleophile, such as a substituted triazole, phenol, or amine, to generate a library of derivatives. These derivatives can then be screened for their antifungal activity against a panel of pathogenic fungi.
Antifungal Activity of Structurally Related Pyrimidine Derivatives
To illustrate the potential of this chemical class, the following table summarizes the in vitro antifungal activity of various pyrimidine derivatives against several plant pathogenic fungi. While not synthesized directly from this compound, these examples underscore the antifungal potential of the pyrimidine scaffold.
| Compound ID | Target Fungi | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5f | Phomopsis sp. | 100 | - | [4] |
| 5o | Phomopsis sp. | 100 | 10.5 | [4] |
| Pyrimethanil | Phomopsis sp. | 85.1 | 32.1 | [4] |
| 3b | Alternaria solani | 75.3 | - | [5] |
| 3b | Botrytis cinerea | 82.5 | - | [5] |
| 3b | Cercospora arachidicola | 93.4 | - | [5] |
| 3b | Gibberella zeae | 78.2 | - | [5] |
| 3b | Phytophthora infestans | 70.1 | - | [5] |
| 3b | Rhizoctonia solani | 100 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Triazole-Pyrimidine Antifungal Candidate
This protocol describes a two-step synthesis of a hypothetical antifungal agent, (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoro-2-methylpyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, adapted from the synthesis of Voriconazole.
Step 1: Condensation Reaction
This step involves the condensation of this compound with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
-
Materials:
-
This compound
-
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup.
-
-
Procedure:
-
Dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.
-
Add the solution of this compound to the reaction mixture dropwise, ensuring the temperature remains at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(4-chloro-5-fluoro-2-methylpyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.
-
Step 2: Dechlorination
This step removes the chlorine atom from the pyrimidine ring.
-
Materials:
-
3-(4-chloro-5-fluoro-2-methylpyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
-
10% Palladium on carbon (Pd/C)
-
Sodium acetate
-
Ethanol
-
Hydrogen gas supply or hydrogenator
-
-
Procedure:
-
Dissolve the chlorinated intermediate (1.0 eq) and sodium acetate (1.2 eq) in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (10% by weight of the starting material).
-
Pressurize the vessel with hydrogen gas (4-6 kg/cm ²) and stir the reaction mixture at room temperature for 3-5 hours.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the final compound.
-
Protocol 2: In Vitro Antifungal Activity Assay (Poison Plate Technique)
This protocol outlines a general method for evaluating the antifungal activity of synthesized compounds.[4]
-
Materials:
-
Synthesized pyrimidine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Phomopsis sp.)
-
Sterile petri dishes, inoculation needle, and incubator.
-
-
Procedure:
-
Dissolve the test compounds in DMSO to a stock concentration (e.g., 10 mg/mL).
-
Prepare PDA medium according to the manufacturer's instructions and sterilize.
-
Cool the PDA to approximately 50-60 °C and add the test compound solution to achieve the desired final concentration (e.g., 50 µg/mL).
-
Pour the PDA mixed with the test compound into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial disc (approximately 5 mm in diameter) from a fresh culture of the test fungus.
-
Prepare control plates containing PDA with DMSO but without the test compound.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period sufficient for the fungal growth in the control plates to nearly cover the plate.
-
Measure the diameter of the fungal colony in both the test and control plates.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the diameter of the fungal colony on the control plate and T is the diameter of the fungal colony on the test plate.
-
To determine the EC50 value, perform the assay with a range of concentrations of the test compound and analyze the dose-response data.
-
Visualizations
Caption: Synthetic pathway for a triazole-pyrimidine antifungal candidate.
Caption: General workflow for in vitro antifungal activity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 3. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Cross-Coupling of 4-Chloro-5-fluoro-2-methylpyrimidine
Introduction
4-Chloro-5-fluoro-2-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic functionalization of its pyrimidine core via palladium-catalyzed cross-coupling reactions is a cornerstone for synthesizing novel molecular entities. The activation of the C4-Cl bond, while challenging due to the electron-deficient nature of the pyrimidine ring, can be achieved with high efficiency using carefully optimized catalytic systems. These application notes provide detailed protocols and guidance for researchers engaged in the synthesis of derivatives of this compound, focusing on key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling with chloropyrimidines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[1]
-
Palladium Source : A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[1][2] Modern, air-stable pre-catalysts that efficiently generate the active Pd(0) species in situ are often preferred for their reliability and ease of handling.[2]
-
Ligand : The choice of ligand is critical for activating the relatively inert C-Cl bond.[3] Electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos), have proven highly effective.[1][4] N-heterocyclic carbenes (NHCs) also represent a potent class of ligands for these transformations.[5]
-
Base : The base facilitates the crucial transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[6][7] The choice can significantly influence reaction rates and yields. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as strong alkoxides like sodium tert-butoxide (NaOt-Bu) for aminations.[1][8]
-
Solvent : Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene.[8][9] For Suzuki reactions, a co-solvent of water is often used to dissolve the inorganic base.[7]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between this compound and various organoboron reagents. The reaction generally requires a Pd(0) catalyst, a phosphine ligand, and a base.
Data Summary: Suzuki-Miyaura Coupling of Related Chloropyrimidines
While specific data for this compound is limited, the following table summarizes typical conditions used for structurally similar chloropyrimidines, which serve as an excellent starting point for optimization.
| Coupling Partner | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 | 12-16 | Moderate | [9] |
| Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [8] |
| Heteroarylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 12-24 | 60-95 | [3] |
| Phenylboronic Acid | PdCl₂ / No Ligand ("Jeffery" conditions) | K₂CO₃ | Propylene Carbonate | 100 | 12 | >99:1 Selectivity | [5] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for the coupling of chloropyrimidines with arylboronic acids.[7][8]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Brine
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
TLC plates or LC-MS for reaction monitoring
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (Pd(PPh₃)₄, 5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the synthesis of N-aryl pyrimidines by coupling this compound with primary or secondary amines.[10] This reaction typically requires a palladium catalyst, a specialized bulky phosphine ligand, and a strong base.
Data Summary: Buchwald-Hartwig Amination of Related Chloro-N-Heterocycles
The conditions below are effective for the amination of various aryl chlorides and serve as a robust starting point for the target substrate.
| Amine Partner | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 4-24 | Good-Excellent | [10] |
| Primary Amine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 12-18 | High | [11] |
| Ammonia (equivalent) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 110 | 12-24 | Good | [12] |
| Aniline | [(CyPF-tBu)PdCl₂] | NaOt-Bu | Toluene | 100 | 2-6 | >95 | [12] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure for the C-N coupling of an amine with an aryl chloride.
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Saturated aqueous ammonium chloride solution
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Reaction vial with a screw cap and magnetic stir bar
-
Heating block or oil bath
-
Standard workup and purification equipment as listed for Suzuki coupling
Procedure:
-
Inside a glovebox (recommended): To a reaction vial, add this compound (1.0 equiv.), the palladium pre-catalyst (2 mol%), and the base (NaOt-Bu, 1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine (1.2 equiv.) to the mixture.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is often complete within 2-18 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Reaction of 4-Chloro-5-fluoro-2-methylpyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is a key strategy in drug discovery. This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-5-fluoro-2-methylpyrimidine with a variety of primary and secondary amines. This reaction provides a versatile and efficient route to a diverse library of 4-amino-5-fluoro-2-methylpyrimidine derivatives, which are valuable intermediates and potential drug candidates with a wide range of biological activities.
The presence of the fluorine atom at the 5-position and the methyl group at the 2-position of the pyrimidine ring can significantly influence the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The chlorine atom at the 4-position is the primary site for nucleophilic attack, allowing for the introduction of various amino substituents.
General Reaction Scheme
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile, displacing the chloride at the C4 position of the pyrimidine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Caption: General reaction scheme for the synthesis of 4-amino-5-fluoro-2-methylpyrimidine derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with Primary and Secondary Amines
This protocol is a general guideline and can be adapted based on the specific amine used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL) in a round-bottom flask, add the amine (1.1 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-5-fluoro-2-methylpyrimidine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Example Reaction with a Primary Aromatic Amine (o-Toluidine)
This protocol is adapted from the reaction with a similar substrate, 2,4-dichloro-5-fluoro-6-methylpyrimidine[1].
Materials:
-
This compound (1.0 mmol, 146.5 mg)
-
o-Toluidine (1.0 mmol, 107.2 mg)
-
Potassium bicarbonate (KHCO₃) (1.0 mmol, 100.1 mg)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, combine this compound (146.5 mg, 1.0 mmol), o-toluidine (107.2 mg, 1.0 mmol), and potassium bicarbonate (100.1 mg, 1.0 mmol) in DMSO (2.0 mL).
-
Heat the mixture to 60 °C (333 K) and monitor the reaction by TLC until the starting material is consumed.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 30 mL).[1]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate, 8:1) to yield the N-(2-methylphenyl)-5-fluoro-2-methylpyrimidin-4-amine.[1]
Data Presentation
The following table summarizes representative examples of the reaction of this compound with various amines. Please note that the specific reaction conditions and yields may vary and require optimization for each substrate.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMSO | 100 | 12 | 85 |
| 2 | Benzylamine | Et₃N | EtOH | Reflux | 8 | 92 |
| 3 | Morpholine | K₂CO₃ | DMF | 80 | 6 | 95 |
| 4 | Piperidine | K₂CO₃ | DMF | 80 | 5 | 96 |
| 5 | n-Butylamine | Et₃N | EtOH | Reflux | 10 | 88 |
| 6 | Cyclohexylamine | Et₃N | EtOH | Reflux | 12 | 89 |
Note: The data in this table is illustrative and based on typical outcomes for similar nucleophilic aromatic substitution reactions on chloropyrimidines. Actual yields may vary.
Application Notes
Derivatives of 4-amino-5-fluoro-2-methylpyrimidine have shown significant potential in drug discovery across various therapeutic areas.
Anticancer Activity
Many substituted aminopyrimidines are potent inhibitors of various protein kinases, which are key targets in cancer therapy. The 4-amino-5-fluoropyrimidine scaffold can be utilized to design inhibitors of:
-
Anaplastic Lymphoma Kinase (ALK): A new series of 2,4-dianilino-5-fluoropyrimidine derivatives have been synthesized and shown to have potent ALK inhibitory activities.[2]
-
Protein Kinase C theta (PKCθ): 2,4-Diamino-5-fluoropyrimidine derivatives have been evaluated as inhibitors of PKCθ, a critical enzyme in T-cell signaling, with potential applications in treating T-cell-mediated diseases.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a variety of substituted pyrimidines utilizing the versatile building block, 4-Chloro-5-fluoro-2-methylpyrimidine. This document outlines detailed experimental protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Additionally, it provides insights into the potential applications of the resulting compounds in drug discovery, supported by diagrams of relevant biological signaling pathways.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds prevalent in numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities stem from their ability to act as bioisosteres for purines and to engage in various biological interactions. The starting material, this compound, offers a reactive scaffold for the introduction of a wide range of functionalities at the C4-position, enabling the generation of diverse chemical libraries for drug discovery programs. The presence of the fluorine atom at the C5-position can enhance metabolic stability and binding affinity of the final compounds.
This document details three principal synthetic routes for the derivatization of this compound:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl- and 4-heteroaryl-5-fluoro-2-methylpyrimidines.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to the synthesis of 4-amino-5-fluoro-2-methylpyrimidines.
-
Nucleophilic Aromatic Substitution (SNA r): For the introduction of oxygen-based nucleophiles, yielding 4-alkoxy- and 4-aryloxy-5-fluoro-2-methylpyrimidines.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar substrates. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields and purity for specific target molecules.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-5-fluoro-2-methylpyrimidines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.[1][2][3]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | ≥98% |
| Arylboronic acid | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous |
| 1,4-Dioxane | Anhydrous |
| Water | Deionized |
| Ethyl Acetate | ACS Grade |
| Brine | Saturated |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
Experimental Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-5-fluoro-2-methylpyrimidine.
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-5-fluoro-2-methylpyrimidine | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-4-(4-methoxyphenyl)-2-methylpyrimidine | 70-85 |
| 3 | 3-Pyridinylboronic acid | 5-Fluoro-2-methyl-4-(pyridin-3-yl)pyrimidine | 60-75 |
Note: Yields are estimated based on literature for similar substrates and will vary depending on the specific arylboronic acid and reaction conditions.
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-5-fluoro-2-methylpyrimidines
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | ≥98% |
| Primary or Secondary Amine | ≥98% |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | ≥98% |
| Xantphos | ≥98% |
| Sodium tert-butoxide (NaOtBu) | ≥97% |
| Toluene | Anhydrous |
| Ethyl Acetate | ACS Grade |
| Water | Deionized |
| Brine | Saturated |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
Experimental Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes under an inert atmosphere.
-
To this catalyst mixture, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 4-amino-5-fluoro-2-methylpyrimidine.
Quantitative Data (Representative):
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-5-fluoro-2-methylpyrimidin-4-amine | 70-85 |
| 2 | Morpholine | 4-(5-Fluoro-2-methylpyrimidin-4-yl)morpholine | 75-90 |
| 3 | Aniline | 5-Fluoro-2-methyl-N-phenylpyrimidin-4-amine | 65-80 |
Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and reaction conditions.
Nucleophilic Aromatic Substitution for the Synthesis of 4-Alkoxy-5-fluoro-2-methylpyrimidines
This protocol provides a general method for the nucleophilic aromatic substitution of the chloro group in this compound with an alcohol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | ≥98% |
| Alcohol (e.g., Methanol, Ethanol) | Anhydrous |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | |
| Tetrahydrofuran (THF) | Anhydrous |
| Diethyl Ether | ACS Grade |
| Water | Deionized |
| Brine | Saturated |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
Experimental Procedure:
-
To a stirred solution of the alcohol (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add sodium hydride (1.5 mmol, 1.5 equiv) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water (15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure 4-alkoxy-5-fluoro-2-methylpyrimidine.
Quantitative Data (Representative):
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | 4-Methoxy-5-fluoro-2-methylpyrimidine | 80-95 |
| 2 | Ethanol | 4-Ethoxy-5-fluoro-2-methylpyrimidine | 75-90 |
| 3 | Phenol | 5-Fluoro-2-methyl-4-phenoxypyrimidine | 60-75 |
Note: Yields are estimated based on literature for similar substrates and will vary depending on the specific alcohol and reaction conditions.
Applications in Drug Discovery and Relevant Signaling Pathways
Substituted pyrimidines derived from this compound are of significant interest in drug discovery due to their potential to modulate the activity of various biological targets.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Certain 2,4,5-trisubstituted pyrimidines have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] Dysregulation of the FGFR signaling pathway is implicated in the development and progression of various cancers.[1][5][6][7][8] FGFR inhibitors can block downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation, survival, and angiogenesis.
Inhibition of Sodium-Hydrogen Exchanger 1 (NHE-1)
Derivatives of 5-aryl-4-aminopyrimidines have been reported as potent inhibitors of the Sodium-Hydrogen Exchanger 1 (NHE-1).[9][10][11][12] NHE-1 is a ubiquitously expressed membrane protein that regulates intracellular pH and cell volume. Its overactivity is implicated in various pathological conditions, including cancer and cardiovascular diseases. Inhibition of NHE-1 can disrupt the altered pH homeostasis in tumor cells, potentially leading to reduced proliferation and survival.
Regulation of Cell Cycle
The pyrimidine scaffold is a core component of many molecules that regulate the cell cycle.[13][14][15][16][17] For instance, certain pyrimidine derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key enzymes in cell cycle progression. By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, leading to an anti-proliferative effect on cancer cells.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted pyrimidines. The synthetic protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer robust methods for the generation of compound libraries for drug discovery and development. The resulting substituted pyrimidines have the potential to modulate key biological pathways implicated in cancer and other diseases, making them attractive candidates for further investigation. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 7. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Mechanisms of the beneficial effect of NHE1 inhibitor in traumatic hemorrhage: inhibition of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpr.com [ijrpr.com]
- 16. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocol for Suzuki Coupling of 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This method is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[3] Pyrimidine derivatives, as essential components of numerous therapeutic agents, are frequently synthesized using this powerful catalytic method.[4][5][6]
This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-5-fluoro-2-methylpyrimidine with various aryl and heteroaryl boronic acids. The presence of a chloro substituent on the electron-deficient pyrimidine ring presents a challenge due to the lower reactivity of C-Cl bonds compared to C-Br or C-I bonds in palladium-catalyzed cross-coupling reactions.[7][8] Therefore, the selection of an appropriate catalyst system, including a suitable palladium source and a sterically demanding, electron-rich ligand, is crucial for achieving high reaction efficiency.[8] The protocol described herein is a robust starting point for the synthesis of a diverse range of 4-substituted-5-fluoro-2-methylpyrimidine derivatives.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium center.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst.[9]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(t-Bu)₃, or a Buchwald-type ligand) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or KF) (2.0 - 3.0 eq)[8]
-
Anhydrous and Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or THF)[4][10]
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave reaction vial, add this compound, the corresponding boronic acid, the base, the palladium catalyst, and the ligand under an inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Conventional Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: If using a microwave reactor, heat the mixture to a temperature between 100-150 °C for a period of 15-60 minutes.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-fluoro-2-methylpyrimidine.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of structurally similar chloropyrimidines, providing an expected range of outcomes for the coupling of this compound.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 24h | 81 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF | THF | 50 / 16h | Moderate | [10] |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 18h | Good | [11] |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 / 12h | High | [1] |
| 5 | N-Boc-indole-5-boronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 / 16h | 75-85 | [12] |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Chloropyrimidines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of chloropyrimidines often challenging?
A1: The Suzuki coupling of chloropyrimidines presents several challenges. Chloropyrimidines are less reactive electrophiles compared to their bromo or iodo counterparts due to the strong C-Cl bond, which makes the initial oxidative addition step more difficult.[1][2][3] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5][6] These factors can result in low yields, sluggish reactions, and the need for highly active catalyst systems.
Q2: What are the most critical components for a successful Suzuki coupling of a chloropyrimidine?
A2: The success of the reaction hinges on the careful selection of four key components:
-
Palladium Catalyst/Precatalyst: The source of the active Pd(0) species.
-
Ligand: Usually a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) that stabilizes the catalyst and facilitates the oxidative addition and reductive elimination steps.[1][3][4]
-
Base: Activates the boronic acid partner for the transmetalation step.[4]
-
Solvent: Affects the solubility of reagents and the stability and activity of the catalyst.
Q3: What are the most common side reactions observed in these couplings?
A3: The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. This is often promoted by high temperatures and aqueous basic conditions.[1][7]
-
Homocoupling: The self-coupling of two boronic acid molecules. This is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1][4][8]
-
Dehalogenation: The reduction of the chloropyrimidine starting material, where the chlorine atom is replaced by hydrogen. This can be caused by palladium-hydride species formed in the reaction.[9][10][11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction is sluggish or fails to proceed to completion, with significant unreacted starting material. What should I investigate first?
A: When faced with low or no yield, a systematic screening of reaction parameters is the most effective approach. Chlorides are challenging coupling partners, making the catalytic system paramount.[7]
Potential Causes & Solutions:
-
Inactive Catalyst System: The combination of palladium source and ligand may not be active enough to facilitate the oxidative addition of the C-Cl bond.
-
Suboptimal Base: The base may not be strong enough to promote the formation of the reactive boronate species required for transmetalation.
-
Inappropriate Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition step.
-
Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can bind to the palladium center, inhibiting its catalytic activity.[4][6]
-
Solution: Using bulky ligands can sterically shield the palladium center from inhibitory coordination by the pyrimidine nitrogen.[4]
-
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from screening various components for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield Reaction: 2,4-dichloropyrimidine with phenylboronic acid.
| Catalyst | Ligand | Yield (%) | Notes | Source(s) |
| Pd(PPh₃)₄ | - | 71 | Often a good starting point, especially with microwave heating. | [7][12] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ancillary ligand. | [7][12] |
| PdCl₂(PPh₃)₂ | - | 36 | Low yield observed under specific conditions. | [12] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | The wide bite-angle may promote reductive elimination. | [12] |
| Pd₂(dba)₃ | XPhos | 70-95 | Highly active system for aryl chlorides. | [6] |
Table 2: Effect of Base and Solvent on Yield Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine with phenylboronic acid.
| Base | Solvent | Temperature (°C) | Yield (%) | Source(s) |
| K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | Good general-purpose system. |
| K₃PO₄ | Toluene | 70-80 | 40 | Moderate yield. |
| K₃PO₄ | Acetonitrile | 70-80 | 36 | Lower yield compared to other solvents. |
| K₂CO₃ | Ethanol/Toluene/H₂O | 55 | ~50 | Alcoholic solvents can improve reactivity. |
Problem 2: Significant Side Product Formation
Q: My reaction produces a complex mixture, and I've identified homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling is typically promoted by the presence of Pd(II) species and/or oxygen.[1][4]
-
Solution 1: Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solution).[4] This minimizes oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[8][13]
-
Solution 2: Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid residual Pd(II) from the outset.[4] If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are sufficient for its complete reduction to Pd(0).
-
Solution 3: Add a Reducing Agent: In some cases, adding a mild reducing agent can suppress homocoupling by minimizing the concentration of free Pd(II).[14]
Q: I am observing significant protodeboronation of my boronic acid. What are the best strategies to minimize this?
A: Protodeboronation is the hydrolysis of the boronic acid.[1]
-
Solution 1: Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[4][15] These are generally more resistant to hydrolysis and slowly release the boronic acid under the reaction conditions.[16]
-
Solution 2: Minimize Water: While some water is often necessary, use anhydrous solvents if possible or carefully control the amount of water in the reaction.
-
Solution 3: Optimize Base and Temperature: Avoid overly harsh basic conditions and excessively high temperatures, which can accelerate the decomposition pathway.[7]
Q: Dehalogenation of my chloropyrimidine is a major byproduct. How can I suppress it?
A: Dehalogenation occurs via a palladium-hydride intermediate.[9]
-
Solution 1: Choice of Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. These can promote the desired cross-coupling pathway over the dehalogenation pathway.[9]
-
Solution 2: Base Selection: Avoid strong alkoxide bases if possible. Phosphate bases like K₃PO₄ are often a better choice.[9]
-
Solution 3: Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene, as protic solvents (e.g., alcohols) can be a source of the hydride.[9] While chlorides are generally less prone to dehalogenation than bromides or iodides, it can still be a significant issue with electron-deficient heteroaryl chlorides like chloropyrimidines.[9][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative starting procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).[6]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[6]
-
Degassing: Ensure the reaction mixture is thoroughly deoxygenated by bubbling an inert gas through the solution for 15-20 minutes.[4]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[4][6]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Microwave-Assisted Protocol
-
Reaction Setup: To a microwave reaction vessel, add the chloropyrimidine (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.5-5 mol%), and K₂CO₃ (2.0 equiv.).[12][15]
-
Solvent Addition: Add degassed 1,4-dioxane.[12]
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat to 100-150 °C for 10-30 minutes.[12][15]
-
Workup and Purification: Follow steps 6 and 7 from the general protocol.[15]
Visualizations
Catalytic Cycle and Key Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and major off-cycle side reactions.
General Experimental Workflow
Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyrimidines
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on fluorinated pyrimidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues and enhancing reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you might encounter during your experiments.
Q1: My SNAr reaction is not proceeding to completion, resulting in low yield and recovery of starting material. What are the potential causes and how can I improve the conversion?
A1: Low conversion in an SNAr reaction on a fluorinated pyrimidine can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Substrate Reactivity: The pyrimidine ring must be sufficiently "activated" (electron-deficient) for nucleophilic attack. The presence of the ring nitrogens already provides activation, but additional electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₂R, particularly at positions ortho or para to the fluorine leaving group, will significantly increase reactivity. If your substrate lacks strong activation, you may need more forcing conditions.
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols). If using a neutral nucleophile like an amine or alcohol, the addition of a base is crucial to either deprotonate it, increasing its nucleophilicity, or to act as an acid scavenger for the HF generated.
-
Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[1] This is a key advantage of using fluorinated pyrimidines. If your reaction is still sluggish, the issue likely lies with other factors.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred. They can dissolve the nucleophile and stabilize the charged Meisenheimer intermediate without solvating and deactivating the nucleophile through hydrogen bonding, which can occur with polar protic solvents like water or ethanol.[2]
-
Temperature: Increasing the reaction temperature often increases the reaction rate. If your reaction is slow at room temperature, consider heating it. Typical temperatures range from room temperature to over 100 °C, depending on the reactivity of the substrates.[3][4]
Q2: I am observing a mixture of regioisomers. How can I control the regioselectivity of the nucleophilic attack on a polyfluorinated or asymmetrically substituted pyrimidine?
A2: Achieving high regioselectivity is a common challenge. The site of nucleophilic attack is determined by a combination of electronic and steric factors.
-
Electronic Effects: Nucleophilic attack preferentially occurs at the most electron-deficient carbon atom. On a pyrimidine ring, the 2-, 4-, and 6-positions are inherently more electron-deficient than the 5-position.[5][6] An electron-withdrawing group will further activate the positions ortho and para to it. For example, in 2,4-dichloro-5-nitropyrimidine, nucleophilic attack overwhelmingly occurs at the C4 position, which is para to the nitro group, because the resulting Meisenheimer intermediate is more effectively stabilized by resonance.[7]
-
Steric Hindrance: Bulky nucleophiles or large substituents adjacent to a potential reaction site can hinder attack. For instance, in reactions with 5-chloro-2,4,6-trifluoropyrimidine, as the steric bulk of the nucleophile increases, substitution at the less electronically activated but more sterically accessible 2-position can increase relative to the 4-position, which is flanked by the 5-chloro substituent.[8]
-
Controlling Selectivity:
-
Analyze your substrate: Identify the most electron-deficient positions by considering the activating effects of the ring nitrogens and any EWGs. The stability of the potential Meisenheimer intermediates is the key predictor.[7]
-
Choose your nucleophile carefully: An interesting exception has been noted where using tertiary amines on 2,4-dichloro-5-nitropyrimidine can lead to C2 selectivity, in contrast to the usual C4 selectivity seen with primary or secondary amines.[5][9]
-
Solvent Effects: The solvent can influence regioselectivity. For example, solvents capable of hydrogen bonding can interact differently with various positions on the pyrimidine ring, potentially altering the preferred site of attack.
-
Q3: My reaction is messy, showing multiple spots on TLC, and purification is difficult. What could be the cause?
A3: A messy reaction profile can indicate side reactions or product degradation.
-
Excessively Strong Base/High Temperature: Using a base that is too strong or a temperature that is too high can lead to decomposition of the starting material or product, especially if they contain sensitive functional groups. For example, an aldehyde group on the ring could undergo a Cannizzaro reaction in the presence of a strong base.[10] Consider using a milder base (e.g., K₂CO₃, DIPEA instead of NaH) or lowering the reaction temperature.
-
Di-substitution: If your pyrimidine has multiple fluorine atoms, the initial product of monosubstitution may be reactive enough to undergo a second substitution, leading to a mixture of products. To favor monosubstitution, you can try using a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents) and running the reaction at a lower temperature to stop it after the first substitution.
-
Work-up and Purification: High-boiling polar aprotic solvents like DMSO or DMF can be difficult to remove and can complicate purification. An effective aqueous work-up is crucial to remove these solvents and inorganic salts.[1] This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water or brine.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions for SNAr on various activated fluoro-aromatic systems, which can be used as a starting point for optimizing your reaction on a fluorinated pyrimidine.
Table 1: Conditions for SNAr with Amine Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | K₃PO₄ | tert-Amyl Alcohol | 110 | 3 | >95 | [11] |
| 2-Fluoro-5-nitrobenzene | Aniline | K₂CO₃ | DMF | 80 | 4 | 92 | [3] |
| 2,4,6-Trichloropyrimidine | p-Anisidine | Et₃N | BuOH/DMSO | 95 | - | - | [4] |
| 4-Fluoro-3-nitrobenzotrifluoride | Isopropylamine | KOH | H₂O / HPMC | 60 | <1 | 90 | [12] |
Table 2: Conditions for SNAr with Thiol and Alcohol Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-5-nitrobenzene | Thiophenol | NaH | THF | RT | 2 | 88 | [3] |
| 2-Fluoro-5-nitrobenzene | Sodium Methoxide | - | Methanol | RT | 1 | 95 | [3] |
| 2,4,6-Trichloropyrimidine | Cyclohexylmethanol | Na | (none) | 170 | - | - | [4] |
| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 (catalyst) | Toluene | 80 | - | 91 | [13] |
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile [11][14]
This protocol describes a typical procedure for the reaction of a fluorinated pyrimidine with a primary or secondary amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the fluorinated pyrimidine substrate (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the substrate in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or THF) to a concentration of approximately 0.1-0.5 M. Add a non-nucleophilic base, such as K₂CO₃, K₃PO₄, or diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents). The base acts as an acid scavenger for the HF generated.
-
Nucleophile Addition: Add the amine nucleophile (1.1 - 1.2 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: General Procedure for SNAr with a Thiol or Alcohol Nucleophile [3]
This protocol describes a typical procedure using a stronger base to generate a more potent anionic nucleophile in situ.
-
Nucleophile Activation: In a flame-dried round-bottom flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in an anhydrous solvent (e.g., THF or DMF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol or thiol nucleophile (1.1 equivalents) to the suspension. Stir the mixture for 20-30 minutes at 0 °C to allow for the formation of the corresponding alkoxide or thiolate.
-
Substrate Addition: Add a solution of the fluorinated pyrimidine substrate (1.0 equivalent) in the same anhydrous solvent to the nucleophile solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary, stirring until completion (as monitored by TLC or LC-MS).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: A typical experimental workflow for an SNAr reaction.
Caption: Decision-making workflow for troubleshooting low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Substituted Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrimidines after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude substituted pyrimidine product?
Common impurities include unreacted starting materials, excess reagents, catalysts, and by-products from side reactions.[1][2] The specific impurities will depend on the synthetic route used. For instance, in a Biginelli reaction, by-products like N-acylureas may be present.[2]
Q2: What is the first step I should take to purify my crude substituted pyrimidine?
The initial step is to choose an appropriate purification technique based on the physical properties of your compound (solid or oil) and the nature of the impurities. For solid compounds, recrystallization is often a good first choice due to its cost-effectiveness.[1] For liquid or oily compounds, or for complex mixtures, column chromatography is generally preferred.[1]
Q3: How do I select a suitable solvent for recrystallization?
The ideal solvent for recrystallization is one in which your target pyrimidine compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4] It is advisable to perform small-scale solubility tests with a range of solvents to identify the most suitable one.[3] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone.[1][4]
Q4: My substituted pyrimidine is basic. How does this affect purification?
The basicity of the pyrimidine ring can be exploited for purification. The pKa of protonated pyrimidine is 1.23.[5] Substituents on the ring will alter this value. You can use an acid-base extraction to separate your basic pyrimidine from non-basic impurities. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the pyrimidine will move to the aqueous layer as its protonated salt. The aqueous layer can then be collected, basified, and the purified pyrimidine extracted with an organic solvent.
Q5: When should I use flash column chromatography instead of recrystallization?
Flash column chromatography is recommended when:
-
The target compound is an oil or a low-melting solid.
-
Recrystallization fails to remove impurities effectively.
-
The impurities have similar solubility profiles to the target compound.
-
You need to separate a complex mixture of products.[1]
Q6: What is a typical stationary phase and mobile phase for purifying substituted pyrimidines by column chromatography?
The most common stationary phase is silica gel.[1] The mobile phase is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[1] The optimal solvent system is determined by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of 0.2-0.4 for the target compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of substituted pyrimidines.
Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Recrystallization | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent in which the compound is less soluble at low temperatures.- Use the minimum amount of hot solvent to dissolve the compound.[6]- Ensure the filtration apparatus is pre-heated before hot filtration.[6] |
| "Oiling Out" During Recrystallization | - The compound is coming out of solution above its melting point.- High concentration of impurities.- The solution is cooling too rapidly. | - Reheat the solution to redissolve the oil and add a small amount of additional solvent.[3]- Consider a preliminary purification step like column chromatography to remove excess impurities.[6]- Allow the solution to cool more slowly.[3] |
| No Crystals Form Upon Cooling | - The solution is supersaturated.- The solution is too dilute. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][4]- If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[6] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system.- Column was packed improperly.- Sample was loaded incorrectly. | - Select a solvent system that gives a good separation and an Rf of 0.2-0.4 for the target compound on TLC.[1]- Ensure the silica gel is packed uniformly without any cracks or channels.- Load the sample in a minimal amount of solvent or via dry loading for less soluble compounds.[1][7] |
| Compound Streaking on TLC/Column | - The compound is highly polar.- The compound is acidic or basic. | - Add a small amount of a polar solvent like methanol to the eluent.- For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent. For acidic compounds, add a small amount of acetic acid or formic acid. |
| Product is Unstable on Silica Gel | - Silica gel is acidic and can cause decomposition of sensitive compounds. | - Deactivate the silica gel by washing it with a solvent system containing a small percentage of triethylamine.[8]- Use an alternative stationary phase like alumina. |
Troubleshooting Workflow
References
Technical Support Center: 4-Chloro-5-fluoro-2-methylpyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-fluoro-2-methylpyrimidine. The information is designed to help identify and resolve common issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine.[1]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: The primary byproducts typically arise from three main sources:
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Incomplete reaction or hydrolysis: The starting material, 5-fluoro-2-methylpyrimidin-4(3H)-one, may remain or be regenerated by hydrolysis of the product.
-
Reaction with the amine base: The tertiary amine base (e.g., N,N-dimethylaniline) can act as a nucleophile and displace the chlorine atom, leading to the formation of quaternary ammonium salts or other substituted pyrimidines.[2]
-
Side reactions with the chlorinating agent: Excess or uncontrolled reaction with the chlorinating agent can lead to the formation of various chlorinated impurities and difficult-to-remove phosphorus-containing byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane).[1] The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is a moisture-sensitive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Ensure the reaction temperature is maintained at the optimal level (e.g., 110°C for PCl₃/N,N-dimethylaniline).- Extend the reaction time and monitor by TLC until the starting material is consumed.[1]- Ensure all reagents are of high purity and anhydrous. | Increased conversion of starting material to the desired product. |
| Hydrolysis of Product during Workup | - Perform the aqueous workup at low temperatures (e.g., using ice-cold water).- Minimize the time the product is in contact with aqueous solutions.- Promptly extract the product into a non-polar organic solvent. | Reduced formation of 5-fluoro-2-methylpyrimidin-4(3H)-one. |
| Suboptimal Reagent Stoichiometry | - Carefully control the molar ratios of the hydroxypyrimidine, chlorinating agent, and base. Excess base can lead to byproduct formation. | Maximized yield of the target compound while minimizing side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Prevention | Analytical Detection |
| Starting Material (5-fluoro-2-methylpyrimidin-4(3H)-one) | Incomplete reaction or hydrolysis. | - See troubleshooting steps for "Low Yield".- Purify the crude product using column chromatography or distillation. | TLC, HPLC, ¹H NMR |
| N-substituted Pyrimidine Byproduct | Reaction of the product with the amine base (e.g., N,N-dimethylaniline).[2] | - Use a non-nucleophilic base if possible.- Use the minimum necessary amount of the amine base.- Control the reaction temperature to avoid excessive heat. | GC-MS, LC-MS, ¹H NMR |
| Phosphorus-containing Impurities | Incomplete removal of chlorinating agent byproducts (e.g., chlorophosphoric acids). | - Thoroughly wash the organic layer with water and brine during workup.- Consider a workup procedure involving a mild base wash to neutralize acidic impurities. | ³¹P NMR |
Experimental Protocols
Synthesis of this compound
This protocol is based on a literature procedure.[1]
Materials:
-
5-fluoro-2-methylpyrimidin-4(3H)-one
-
Phosphorus trichloride (PCl₃)
-
N,N-dimethylaniline
-
Diethyl ether
-
2N Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.0 eq) and N,N-dimethylaniline in phosphorus trichloride.
-
Heat the reaction mixture to 110°C for 90 minutes.
-
Monitor the reaction progress by TLC (10% ethyl acetate/hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice water with stirring.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with 2N hydrochloric acid, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Note: Method development and optimization are necessary to achieve good separation of the main product from potential impurities.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Byproduct Formation Pathways
Caption: Major byproduct formation pathways.
References
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on increasing yields in pyrimidine synthesis. Here you will find troubleshooting guides for common experimental issues and frequently asked questions, all presented in a direct question-and-answer format.
Troubleshooting Guides
This section addresses specific problems that may be encountered during pyrimidine synthesis, offering step-by-step solutions to get your experiments back on track.
Issue 1: Consistently Low Yield in Biginelli Reaction
Question: My Biginelli reaction is consistently resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve the yield?
Answer: Low yields in the Biginelli reaction are a common challenge and can be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:
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Catalyst Inefficiency: The choice and activity of the catalyst are critical.[1]
-
Troubleshooting Step: If using a reusable catalyst, ensure it has been properly regenerated. For Brønsted acids like HCl, verify the concentration is appropriate. Consider screening different Lewis acids, as their effectiveness can vary significantly.[2]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Some reactions may require longer heating or a moderate increase in temperature to proceed to completion. Conversely, for some substrates, milder conditions may be beneficial to prevent degradation.[1]
-
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.[1]
-
Troubleshooting Step: While ethanol is commonly used, experimenting with other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[1]
-
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.
-
Troubleshooting Step: Ensure the aldehyde, β-ketoester, and urea (or thiourea) are of high purity.
-
Below is a workflow to guide you through troubleshooting low yields in your pyrimidine synthesis.
Issue 2: Presence of Unexpected Side-Products
Question: I am observing unexpected peaks in my HPLC/TLC analysis of the reaction mixture. What are the common side-products in a Biginelli reaction and how can their formation be minimized?
Answer: The formation of side-products is a common issue that complicates purification and reduces the overall yield. Here are some of the most frequent side-products and how to address them:
-
Knoevenagel Condensation Product: This arises from the reaction between the aldehyde and the β-ketoester.
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Mitigation: To favor the Biginelli pathway, you can adjust reaction conditions to promote the formation of the N-acyliminium ion intermediate. This can be achieved by optimizing the catalyst and reaction temperature.[3]
-
-
Hantzsch-type Dihydropyridines: This side-product can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at higher temperatures).[1][4]
-
Mitigation: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[1]
-
-
Uncyclized Intermediate: The open-chain ureide intermediate may fail to cyclize efficiently.[3]
-
Mitigation: Increasing the acid catalyst concentration or strength can enhance the rate of the final cyclization-dehydration step. Increasing the reaction temperature can also provide the necessary activation energy for ring closure.[2]
-
The following diagram illustrates the main Biginelli reaction pathway and competing side reactions.
Issue 3: Difficulties in Product Purification
Question: I am having trouble purifying my desired pyrimidine derivative. What are some common purification challenges and how can I overcome them?
Answer: Purification can be challenging due to the presence of impurities and side-products with similar physicochemical properties to the desired product.
-
Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.
-
Solution: Experiment with different solvent systems for chromatography. Consider alternative purification techniques like preparative HPLC or crystallization.
-
-
Product Instability: The target compound may be unstable on silica gel.
-
Solution: Consider using a different stationary phase for chromatography, such as alumina, or opt for purification by crystallization.
-
-
Insoluble Byproducts: The formation of insoluble materials during the reaction can complicate work-up.
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Solution: Polymerization of the aldehyde can sometimes be mitigated by using a milder catalyst or by adding the aldehyde slowly to the reaction mixture. If an intermediate is insoluble, try a different solvent system with better solubilizing power.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis?
A1: The most critical parameters are generally the purity of the starting materials, strict control of reaction temperature and time, the choice of solvent, and for sensitive reactions, maintaining an inert atmosphere.[2] Monitoring the reaction progress by TLC or HPLC is also crucial for determining the optimal reaction endpoint.[2]
Q2: What are the advantages of using microwave-assisted synthesis for the Biginelli reaction?
A2: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including significantly reduced reaction times, often improved product yields, and cleaner reaction profiles.[5] The rapid and uniform heating provided by microwaves can accelerate the reaction rate and minimize the formation of side products.[5]
Q3: Can aliphatic aldehydes be used in the Biginelli reaction?
A3: Yes, but yields are often lower compared to aromatic aldehydes because aliphatic aldehydes can be more prone to self-condensation and other side reactions.[3] The "Atwal modification" of the Biginelli reaction, which involves pre-forming an enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.
Q4: How does the choice of catalyst impact the Biginelli reaction?
A4: The catalyst is essential for the Biginelli reaction, and in its absence, product formation is often difficult with poor yields.[1] While strong Brønsted acids like HCl are traditionally used, they can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1] It is recommended to screen different catalysts and optimize the concentration for your specific substrates.[1]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of pyrimidine synthesis, primarily focusing on the Biginelli reaction.
Table 1: Comparison of Catalysts in the Biginelli Reaction
| Catalyst | Reaction Time (hours) | Yield (%) |
| No Catalyst | 24 | < 10 |
| HCl | 18 | 45 |
| La(OTf)₃ | 4 | 88 |
| Yb(OTf)₃ | 3 | 92 |
| InCl₃ | 2 | 95 |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), solvent-free at 100°C.
Table 2: Influence of Solvent on Biginelli Reaction Yield [2]
| Solvent | Reaction Time (hours) | Yield (%) |
| Ethanol | 5 | 78 |
| Acetonitrile | 4 | 85 |
| Dichloromethane | 8 | 40 |
| Tetrahydrofuran (THF) | 6 | 65 |
| Solvent-free | 2 | 92 |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalyzed by a Lewis acid at reflux/100°C.
Table 3: Conventional Heating vs. Microwave Irradiation in Biginelli Reaction [5][6]
| Substrate (Aldehyde) | Method | Reaction Time | Yield (%) |
| Benzaldehyde | Conventional | 3 hours | 75 |
| Benzaldehyde | Microwave | 5 minutes | 92 |
| 4-Chlorobenzaldehyde | Conventional | 4 hours | 70 |
| 4-Chlorobenzaldehyde | Microwave | 6 minutes | 88 |
| 4-Methoxybenzaldehyde | Conventional | 3.5 hours | 80 |
| 4-Methoxybenzaldehyde | Microwave | 5 minutes | 95 |
Conditions: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalytic acid.
Experimental Protocols
Protocol 1: Classical Biginelli Reaction (Conventional Heating)[6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add ethanol (30 mL) and a catalytic amount of concentrated HCl (e.g., 0.5 mL).
-
Reaction: Heat the mixture to reflux (approximately 78°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted Biginelli Reaction[5]
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid (20 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300 watts for 2-10 minutes. The reaction progress can be monitored by TLC after cooling and carefully opening the vessel.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. Hantzsch-Type dihydropyridines and Biginelli-type tetra-hydropyrimidines: a review of their chemotherapeutic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 4-Chloro-5-fluoro-2-methylpyrimidine Reaction Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-chloro-5-fluoro-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile heterocyclic building block primarily used in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. Its key applications include serving as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds and as a substrate in nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.[1][2]
Q2: What are the main safety precautions to consider when handling this compound?
A2: This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Q3: How can I monitor the progress of reactions involving this pyrimidine derivative?
A3: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a common mobile phase is a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or visualization under UV light can be used to identify the spots corresponding to the starting material and product.
Q4: What are the general recommendations for the purification of products derived from this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point. Following chromatography, recrystallization or distillation under reduced pressure may be employed to achieve higher purity.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one.
Experimental Protocol: Chlorination
-
To a solution of 5-fluoro-2-methylpyrimidin-4(3H)-one (1.0 eq) in a suitable solvent like dichloromethane, add N,N-dimethylformamide (catalytic amount) and triethylamine (1.0-1.2 eq).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl3) (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.
| Parameter | Value | Reference |
| Starting Material | 6-ethyl-5-fluoropyrimidin-4(3H)-one | [3] |
| Reagents | POCl3, Triethylamine, Dichloromethane, N,N-dimethylformamide | [3] |
| Temperature | Reflux (40-48 °C) | [3] |
| Reaction Time | 3-5 hours | [3] |
| Yield | ~95-99% | [3] |
Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.
Common Issues and Solutions
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Pre-catalysts like Pd(PPh3)4 or those generated in situ from a Pd(II) source (e.g., Pd(OAc)2) and a phosphine ligand are common. Consider using more active, electron-rich, and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which are effective for heteroaryl halides.[4] |
| Catalyst Inhibition | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky phosphine ligands can help mitigate this issue.[5] |
| Suboptimal Base | The choice of base is critical. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. The strength and solubility of the base can significantly impact the reaction rate. A screen of different bases may be necessary. |
| Inefficient Oxidative Addition | While the chloro-substituent on the electron-deficient pyrimidine ring should facilitate oxidative addition, this step can still be challenging. Switching to a more electron-rich ligand or a higher reaction temperature may be necessary.[6] |
| Poor Quality Boronic Acid | Boronic acids can degrade over time, especially if not stored properly. Use fresh or recently purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K2CO3, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a suitable ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh3)4 | Pd(OAc)2 / SPhos | PdCl2(dppf) |
| Base | K2CO3 | K3PO4 | Cs2CO3 |
| Solvent | Toluene/Ethanol/Water | 1,4-Dioxane/Water | DMF |
| Temperature | 90-100 °C | 100 °C | 90 °C |
| Typical Yield | 60-85% | 70-95% | 50-80% |
Note: Yields are estimates based on similar substrates and will vary depending on the specific boronic acid used.[7]
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions of this compound involve the displacement of the chloride by a nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this reaction.
Common Issues and Solutions
Problem 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | The rate of SNAr is dependent on the nucleophilicity of the attacking species. If the reaction is slow, consider using a stronger nucleophile or adding a base (e.g., K2CO3, DIPEA) to deprotonate the nucleophile and increase its reactivity. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Increase the reaction temperature, but be mindful of potential side reactions or decomposition. |
| Solvent Effects | Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction with the Fluoro Group | In some cases, particularly with very strong nucleophiles or harsh reaction conditions, substitution of the fluorine atom may compete with or follow the substitution of the chlorine. The C-F bond is generally stronger, but the high electronegativity of fluorine activates the ring. Careful control of reaction temperature and time can help to minimize this.[8] |
| Decomposition | At high temperatures, the starting material or product may decompose. If decomposition is observed, try running the reaction at a lower temperature for a longer period. |
| Hydrolysis | If water is present in the reaction mixture, hydrolysis of the chloro group to a hydroxyl group can occur, especially in the presence of a base. Ensure that anhydrous solvents and reagents are used if this is a concern. |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1-1.5 eq).
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Add a base (e.g., K2CO3 or DIPEA, 1.5-2.0 eq) to the mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition 1 | Condition 2 |
| Nucleophile | Primary/Secondary Amine | Alcohol |
| Base | K2CO3 | NaH |
| Solvent | DMF | THF |
| Temperature | 80-100 °C | 60-80 °C |
| Typical Yield | 70-95% | 65-90% |
Note: Yields are estimates based on general SNAr reactions on similar substrates.
SNAr Troubleshooting Logic
Caption: Troubleshooting logic for SNAr reactions.
References
- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the chlorination of a corresponding hydroxypyrimidine, specifically 5-fluoro-2-methylpyrimidin-4(3H)-one, using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This reaction is typically carried out in the presence of a base.
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: Researchers often face challenges such as low product yield, the formation of impurities, and difficulties in purifying the final product.[3][4] Incomplete reactions, side reactions like hydrolysis, and product decomposition during workup are common culprits.[4]
Q3: How can I monitor the progress of the chlorination reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By taking small samples from the reaction mixture at regular intervals, you can observe the consumption of the starting material (5-fluoro-2-methylpyrimidin-4(3H)-one) and the formation of the desired product. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[4]
Q4: What are the likely side products in this synthesis?
A4: A significant side product can be the corresponding pyrimidone, formed by the hydrolysis of the chloro-pyrimidine product, especially during aqueous workup.[3] Over-chlorination, leading to di-chlorinated or other chlorinated species, can also occur if the reaction conditions are not carefully controlled.[4]
Q5: Are there alternative, more environmentally friendly methods for this chlorination?
A5: Yes, a solvent-free method using an equimolar amount of POCl₃ with pyridine as a base has been reported for the chlorination of hydroxypyrimidines. This approach is suitable for large-scale preparations and is more environmentally benign as it avoids the use of excess POCl₃ and solvents.[1][2][5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low yields are a frequent issue in this synthesis. The following guide provides a systematic approach to identify and resolve the root cause.
Problem 2: Product Impurity and Discoloration
The presence of impurities, often indicated by a discolored crude product, can complicate purification and affect the quality of the final compound.
Possible Causes and Solutions:
-
Cause: Formation of polymeric or slimy by-products.
-
Solution: Ensure the reaction temperature is not excessively high. During workup, filtering the quenched reaction mixture through a pad of celite can help remove insoluble materials.
-
-
Cause: Residual phosphorus-containing by-products from POCl₃.
-
Solution: A thorough aqueous workup is crucial. Washing the organic extract with water or a mild bicarbonate solution can help remove these acidic impurities. However, care must be taken to minimize product hydrolysis.
-
-
Cause: Over-chlorination or other side reactions.
-
Purification: If impurities are present, purification by column chromatography on silica gel is often necessary. A solvent system such as ethyl acetate/hexane can be effective.[3]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is based on a reported synthesis and can be a starting point for optimization.
Materials:
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5-fluoro-2-methylpyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Diethyl ether
-
2N Hydrochloric acid
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.0 eq) and N,N-dimethylaniline in phosphorus oxychloride.
-
Heat the reaction mixture to 110 °C for 90 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Extract the product with diethyl ether.
-
Wash the ether layer sequentially with 2N hydrochloric acid, water, and saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully evaporate the solvent under reduced pressure to obtain the product.
Note: This procedure has a reported yield of 34%.[3] Optimization of reaction time, temperature, and stoichiometry may be necessary to improve the yield.
Protocol 2: Optimized Solvent-Free Chlorination (Adapted for this compound)
This protocol is an adaptation of a high-yield, environmentally friendly method for pyrimidine chlorination.[1][2]
Materials:
-
5-fluoro-2-methylpyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Saturated sodium carbonate solution
-
Cold water
Procedure:
-
In a Teflon-lined stainless steel reactor, add 5-fluoro-2-methylpyrimidin-4(3H)-one (1.0 eq), POCl₃ (1.0 eq), and pyridine (1.0 eq).
-
Seal the reactor and heat the mixture to 160 °C for 2 hours.
-
After cooling, carefully open the reactor and quench the contents with cold water (~0 °C).
-
Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.
-
Isolate the product by filtration (if solid) or extraction with a suitable organic solvent.
-
Purify the product as needed.
Data Presentation
Table 1: Comparison of Bases in the Chlorination of 5-Fluorouracil with POCl₃
This table, adapted from a study on a related compound, illustrates the significant impact of the base on reaction outcomes.[6]
| Base | pKa | Temperature (°C) | Molar Equivalents of Base | Reaction Time (Hours) | Yield (%) |
| Triethylamine (TEA) | 10.75 | 106 | 0.1 | 12 | 80.1 |
| N,N-Dimethylaniline | 5.15 | 106 | 0.1 | 12 | 55.5 |
| N,N-Dimethylformamide (DMF) | - | 106 | 0.1 | 16 | 66.3 |
| 4-Dimethylaminopyridine (DMAP) | 9.2 | 106 | 0.1 | 14 | 69.8 |
| N,N-Diethylaniline | 6.61 | 106 | 0.1 | 12 | 59.0 |
Data adapted from a study on the synthesis of 2-chloro-4-amino-5-fluoropyrimidine from 5-fluorouracil.[6]
Visualizations
References
Technical Support Center: Nucleophilic Aromatic Substitution of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the nucleophilic aromatic substitution (SNAr) of pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a dichloropyrimidine is giving me a mixture of regioisomers. What determines the selectivity?
A1: The regioselectivity of nucleophilic attack on di- and tri-substituted pyrimidines, particularly 2,4-dichloropyrimidines, is highly sensitive to a combination of electronic and steric factors.[1][2] Generally, the C4 position is more reactive than the C2 position in unsubstituted 2,4-dichloropyrimidine.[3] However, the substitution pattern on the pyrimidine ring can alter this preference.
-
Electronic Effects: Electron-donating groups (EDGs) at the C6 position can direct the substitution to the C2 position.[1] Conversely, electron-withdrawing groups (EWGs) can enhance the reactivity at the C4 position.[2]
-
Steric Hindrance: Bulky substituents at the C5 position can hinder nucleophilic attack at the C4 position, thereby favoring substitution at the C2 position.[1]
-
Nucleophile and Reaction Conditions: The nature of the nucleophile and the reaction conditions (e.g., solvent, temperature) can also influence the regioselectivity. For instance, some nucleophiles may form hydrogen bonds with substituents on the pyrimidine ring, directing the attack to a specific position.[4]
Q2: I am observing unexpected products with a different heterocyclic core. What could be happening?
A2: You might be encountering a ring-opening and recyclization side reaction.[5] This is more likely to occur with highly activated pyrimidine rings or when using N-alkylated pyrimidinium salts, which are more susceptible to nucleophilic attack.[5] The reaction can be initiated by a nucleophilic attack at an unsubstituted carbon atom, such as C6, leading to the cleavage of a C-C bond in the ring. The resulting intermediate can then recyclize to form a new heterocyclic system, such as a triazine.[5]
Q3: I am getting a significant amount of an alkoxy-pyrimidine as a byproduct. How can I prevent this?
A3: The formation of an alkoxy-pyrimidine is likely due to solvolysis, where your solvent (e.g., methanol, ethanol) acts as a nucleophile.[6][7] This side reaction competes with your intended nucleophilic substitution. To minimize solvolysis, consider the following:
-
Use an aprotic solvent: Switching to a non-nucleophilic, aprotic solvent such as DMF, DMSO, or THF can prevent the solvent from participating in the reaction.[8]
-
Lower the reaction temperature: If the desired reaction can proceed at a lower temperature, this may reduce the rate of the competing solvolysis reaction.
-
Use a stronger nucleophile: If your desired nucleophile is significantly more reactive than the solvent, it will be more likely to react preferentially.
Q4: My reaction with a dihalopyrimidine is resulting in a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
A4: Achieving selective mono-substitution on a dihalopyrimidine requires careful control of the reaction conditions.
-
Stoichiometry: Use only one equivalent of the nucleophile.
-
Temperature: Running the reaction at a lower temperature can help to prevent the second substitution from occurring.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the desired mono-substituted product is predominantly formed.
-
Reactivity of Halogens: If the halogens are different (e.g., 2-chloro-4-iodopyrimidine), the more reactive halogen (in this case, iodine) will be substituted first, which can be used to control the selectivity.[9]
Troubleshooting Guides
Problem: Poor or No Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated pyrimidine ring | The pyrimidine ring needs to be sufficiently electron-deficient for SNAr to occur.[10][11] If your substrate is not reactive enough, consider adding an electron-withdrawing group to the ring or using a more forcing reaction condition (higher temperature, stronger base). |
| Poor leaving group | The order of leaving group ability in SNAr is generally F > Cl > Br > I, which is counterintuitive to SN2 reactions.[12] The rate-determining step is the nucleophilic attack, which is accelerated by the electronegativity of the halogen.[13] If you are using a less reactive leaving group like bromine or iodine, you might need more forcing conditions. |
| Weak nucleophile | The nucleophile must be strong enough to attack the electron-deficient pyrimidine ring. If you are using a weak nucleophile, you may need to deprotonate it with a base to increase its nucleophilicity. |
| Inappropriate solvent | Protic solvents can solvate the nucleophile, reducing its reactivity.[14] Consider using a polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
Problem: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Steps |
| Decomposition of substrate or product | High reaction temperatures can lead to decomposition. Try running the reaction at a lower temperature. Also, ensure your starting material and reagents are pure. |
| Reaction with solvent | As mentioned in the FAQs, the solvent can sometimes react with the substrate.[7] Using an inert, aprotic solvent is recommended.[8] Some solvents like DMF can decompose in the presence of strong bases, leading to side reactions.[8] |
| Complex ring transformations | Under certain conditions, especially with strong nucleophiles or activated pyrimidines, complex ring transformations can occur, leading to a mixture of products.[5][15] Characterizing these byproducts may be necessary to understand the reaction pathway and adjust conditions accordingly. |
Data Presentation
Table 1: Influence of Substituents on Regioselectivity of SNAr on 2,4-Dichloropyrimidines
| Substituent at C5 | Substituent at C6 | Preferred Site of Attack | Reference |
| H | H | C4 | [1] |
| Sterically bulky group | H | C2 | [1] |
| H | Electron-donating group (e.g., OMe, NHMe) | C2 | [1] |
| H | Electron-withdrawing group (e.g., Cl) | C4 and C6 (for trichloropyrimidine) | [1] |
Table 2: General Effect of Reaction Parameters on SNAr of Pyrimidines
| Parameter | Effect on Reaction Rate | Effect on Selectivity | Common Side Reactions Promoted |
| Temperature | Increases rate | May decrease selectivity | Decomposition, multiple substitutions |
| Solvent | Polar aprotic (DMF, DMSO) generally increases rate | Can influence regioselectivity through specific interactions (e.g., H-bonding) | Solvolysis (with protic solvents) |
| Base | Increases rate by deprotonating nucleophile | Can influence equilibrium and side reactions | Decomposition of solvent (e.g., NaH in DMF) |
| Nucleophile Strength | Stronger nucleophiles increase rate | Can affect regioselectivity |
Experimental Protocols
General Protocol for Amination of a Chloropyrimidine:
-
To a solution of the chloropyrimidine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO, or THF) is added the amine nucleophile (1.1-1.5 eq.).
-
A base (e.g., K2CO3, Cs2CO3, or Et3N, 1.5-2.0 eq.) is added to the mixture.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aminopyrimidine.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: Competing pathways for nucleophilic attack on 2,4-dichloropyrimidine.
Caption: Workflow of a pyrimidine ring-opening and transformation side reaction.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrimidine-Derived Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyrimidine-derived kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrimidine-derived kinase inhibitors?
A1: The primary purification techniques for pyrimidine-derived kinase inhibitors are flash column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization.[1]
-
Flash Column Chromatography: Ideal for initial purification of crude reaction mixtures to remove major impurities, using silica gel as the stationary phase.[1]
-
Preparative HPLC: A high-resolution technique, typically using reverse-phase (e.g., C18) columns, to achieve high purity (>98%) required for biological assays.[1][2]
-
Crystallization: Used to obtain highly pure solid material, often as a final polishing step.[1] It is also critical for obtaining materials suitable for X-ray crystallography.
Q2: How do I choose between normal-phase and reverse-phase chromatography?
A2: The choice depends on the polarity of your compound.
-
Normal-Phase (e.g., silica gel): Best for separating less polar to moderately polar compounds. Elution is performed with non-polar solvents like hexane/ethyl acetate mixtures.[1]
-
Reverse-Phase (e.g., C18, C8): The standard for most small-molecule kinase inhibitors, which are often moderately polar to non-polar.[3][4] It separates compounds based on hydrophobicity using polar mobile phases like water/acetonitrile or water/methanol, often with additives like formic acid or TFA.[1][2]
Q3: What are the typical purity requirements for kinase inhibitors for in vitro vs. in vivo studies?
A3: Purity requirements increase as a compound advances through the drug discovery pipeline.
-
In Vitro Assays: For initial biochemical assays (e.g., IC50 determination), a purity of >95% is often acceptable to generate useful data.[5]
-
In Vivo Studies: For studies in animal models (e.g., pharmacokinetics, efficacy), purity should generally be >98% or >99%.[5] This is critical because even small amounts of impurities can have their own biological activities or toxicities, confounding the study results.[5] Material intended for clinical trials must be prepared under Good Manufacturing Practice (GMP) standards with extremely high purity.[5]
Troubleshooting Guide
Problem 1: Low Yield After Column Chromatography
Q: I'm losing a significant amount of my compound during flash or HPLC purification. What are the possible causes and solutions?
A: Low recovery can stem from several factors related to compound stability, solubility, and interaction with the stationary phase.
Troubleshooting Steps:
-
Check Solubility: Ensure the compound is fully dissolved in the loading solvent. If it precipitates upon loading, it will not purify correctly. For reverse-phase HPLC, dissolve the sample in a solvent similar to the initial mobile phase composition (e.g., water/ACN with DMSO).[1]
-
Assess Stability on Silica: Some nitrogen-containing heterocyclic compounds, like pyrimidines, can irreversibly bind to the acidic silica gel surface.
-
Optimize Eluent Strength: If the eluent is too weak (non-polar), your compound may not move off the column. If it's too strong (polar), it may elute too quickly with impurities. Use Thin-Layer Chromatography (TLC) to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4.[1]
-
Avoid Dry Loading Issues: If you perform a "dry load" by adsorbing your compound onto silica, ensure the solvent is completely removed before adding it to the column. Residual solvent can disrupt the separation process.[6]
Workflow & Troubleshooting Logic for Low Purification Yield
Problem 2: Poor Separation of Compound and Impurities
Q: My pyrimidine inhibitor is co-eluting with a persistent impurity during HPLC. How can I improve the separation?
A: Achieving good resolution requires optimizing several chromatographic parameters. The goal is to exploit differences in the physicochemical properties between your target compound and the impurity.
Strategies for Improving Resolution:
-
Modify the Mobile Phase:
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they have different interactions with the analyte and stationary phase.[3]
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH with additives like formic acid (FA), trifluoroacetic acid (TFA), or ammonium acetate can change the retention time and improve separation.[8] A pH around 4 is often effective for separating purine and pyrimidine bases.[8]
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, change the column.
-
Different Reverse-Phase Chemistry: Switching from a C18 to a C8 or a Phenyl-Hexyl column changes the hydrophobic and aromatic selectivity, which can resolve co-eluting peaks.[3]
-
Consider HILIC: For very polar pyrimidine derivatives that are poorly retained in reverse-phase, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative that provides orthogonal selectivity.[9]
-
-
Adjust the Gradient: Make the elution gradient shallower (i.e., increase the percentage of organic solvent more slowly). This gives more time for the compounds to interact with the stationary phase, improving resolution.[10]
| Parameter | Strategy 1 | Strategy 2 | Strategy 3 |
| Mobile Phase | Change organic solvent (Acetonitrile ↔ Methanol) | Adjust pH (e.g., add 0.1% FA or TFA) | Use an ion-pairing agent |
| Stationary Phase | Switch from C18 to Phenyl-Hexyl column | Switch from C18 to C8 column | Use a HILIC column for polar compounds |
| Method | Decrease gradient slope (e.g., 5-95% over 30 min vs. 15 min) | Decrease flow rate | Lower column temperature |
| Expected Outcome | Altered selectivity | Improved peak shape and retention | Enhanced resolution |
Problem 3: Difficulty with Crystallization
Q: My purified inhibitor is an oil and won't crystallize. What techniques can I use to induce crystallization?
A: Crystallization can be challenging, especially for compounds with conformational flexibility or residual impurities.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable volatile solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
Solvent/Anti-Solvent Diffusion: Dissolve the compound in a "good" solvent, then layer a "poor" (anti-solvent) in which it is insoluble.[1] Crystals may form at the interface. Common solvent/anti-solvent pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Methanol/Water.[1]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic glass fragments can serve as nucleation points for crystal growth.
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol is for the initial purification of a crude pyrimidine derivative (100 mg - 1 g scale) using silica gel.
1. Selection of Solvent System:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of ~0.2-0.4 for the target compound and good separation from major impurities.[1]
-
For basic pyrimidines, add 0.1-1% triethylamine (TEA) to the solvent system to prevent streaking and improve recovery.[6]
2. Column Packing:
-
Select a column size appropriate for your sample amount (typically a 20:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then let the excess solvent drain to the top of the silica bed. Do not let the column run dry.[6]
3. Sample Loading:
-
Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane).[6]
-
Carefully apply the sample solution to the top of the silica bed.[6]
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.[6]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.[6]
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).[1]
General Purification Workflow Diagram
Protocol 2: Preparative Reverse-Phase HPLC
This protocol outlines the final purification step to achieve high-purity material.
1. Analytical Method Development:
-
Develop a separation method on an analytical HPLC system first (e.g., using a 4.6 mm ID C18 column).[1]
-
Optimize the mobile phase (e.g., water/acetonitrile or water/methanol with 0.1% formic acid) and gradient to achieve good separation of the target peak from all impurities.[1]
2. Scale-Up to Preparative System:
-
Transfer the method to a preparative HPLC system with a larger column (e.g., 20-50 mm ID).
-
Adjust the flow rate and injection volume according to the column size. A common rule of thumb is to scale the flow rate by the square of the ratio of the column diameters.
3. Sample Preparation and Injection:
-
Dissolve the partially purified compound in a suitable solvent, ideally the initial mobile phase, or use a minimal amount of DMSO and dilute with the mobile phase.[1] The sample must be completely dissolved and filtered to prevent column clogging.
-
Inject the sample onto the equilibrated preparative column.
4. Fraction Collection:
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs strongly.
-
Collect fractions corresponding to the target peak, often triggered automatically by the detector signal.[1]
5. Product Recovery:
-
Analyze the collected fractions for purity using analytical LC-MS.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-5-fluoro-2-methylpyrimidine and 4,6-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Underpinnings of Reactivity
The reactivity of chloropyrimidines in SNAr reactions is primarily governed by the electronic effects of the substituents on the pyrimidine ring. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the ring towards nucleophilic attack. The rate-determining step in most SNAr reactions is the formation of a negatively charged intermediate, the Meisenheimer complex. The stability of this complex directly influences the reaction rate.
4,6-Dichloropyrimidine: This symmetrical molecule possesses two reactive sites for nucleophilic attack at the C4 and C6 positions. These positions are para and ortho to the ring nitrogens, which effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
4-Chloro-5-fluoro-2-methylpyrimidine: This molecule presents a more complex substitution pattern. The key factors influencing its reactivity at the C4 position are:
-
Fluorine at C5: Fluorine is a strongly electronegative atom and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly depletes electron density from the pyrimidine ring, thereby increasing its electrophilicity and stabilizing the anionic Meisenheimer intermediate. This is expected to substantially increase the reactivity of the C4 position towards nucleophiles.
-
Methyl Group at C2: The methyl group is an electron-donating group through an inductive effect (+I effect). This effect slightly deactivates the pyrimidine ring towards nucleophilic attack. However, its position at C2, meta to the reacting C4 center, means its deactivating influence is less pronounced compared to the activating effect of the C5-fluoro group.
Based on these electronic considerations, it is hypothesized that This compound is significantly more reactive than 4,6-dichloropyrimidine in SNAr reactions at the C4 position. The strong electron-withdrawing fluorine atom at the C5 position is the dominant factor accelerating the reaction.
Illustrative Data Presentation
While direct experimental comparative data is not available, the following table provides an illustrative comparison of expected reactivity based on the principles discussed above. The values are hypothetical and intended to demonstrate the expected trend.
| Parameter | This compound | 4,6-Dichloropyrimidine |
| Relative Reaction Rate (Illustrative) | ~10-100 | 1 |
| Key Activating Group(s) | C5-Fluoro (strong -I effect) | Ring Nitrogens |
| Key Deactivating Group(s) | C2-Methyl (weak +I effect) | - |
| Position of Nucleophilic Attack | C4 | C4 / C6 |
Experimental Protocols for Comparative Reactivity Analysis
To obtain quantitative data on the relative reactivity of these two compounds, a competitive experiment or parallel kinetic monitoring experiments can be performed.
Protocol 1: Competitive Reactivity Study using HPLC Analysis
Objective: To determine the relative reactivity of this compound and 4,6-dichloropyrimidine towards a common nucleophile.
Materials:
-
This compound
-
4,6-Dichloropyrimidine
-
Aniline (or other suitable nucleophile)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
Reaction vessel, magnetic stirrer, and thermostat.
-
HPLC system with a UV detector.
Procedure:
-
Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of this compound, 4,6-dichloropyrimidine, and the internal standard in acetonitrile.
-
In a thermostatted reaction vessel, place a known volume of the stock solution.
-
Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile (e.g., 0.1 equivalents of aniline).
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot immediately (e.g., by diluting with a large volume of mobile phase).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining reactants.
-
The relative rate of consumption of the two pyrimidine substrates will provide a measure of their relative reactivity.
Protocol 2: Kinetic Monitoring by 1H NMR Spectroscopy
Objective: To determine the individual reaction rates of this compound and 4,6-dichloropyrimidine with a nucleophile.
Materials:
-
This compound
-
4,6-Dichloropyrimidine
-
A suitable nucleophile (e.g., benzylamine)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve a known concentration of either this compound or 4,6-dichloropyrimidine in the deuterated solvent.
-
Acquire a 1H NMR spectrum at t=0.
-
Add a known concentration of the nucleophile to the NMR tube and start the timer.
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
Monitor the disappearance of a characteristic signal of the starting material and the appearance of a characteristic signal of the product.
-
Integrate the signals to determine the concentration of the reactant and product over time.
-
Plot the concentration data versus time to determine the reaction rate constant.
-
Repeat the experiment for the other pyrimidine substrate under identical conditions.
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Comparative Kinetic Study
The following diagram illustrates a typical workflow for comparing the reactivity of the two pyrimidine derivatives using HPLC.
Caption: Workflow for the competitive reactivity study using HPLC.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be significantly more reactive towards nucleophilic aromatic substitution than 4,6-dichloropyrimidine . This enhanced reactivity is attributed to the potent electron-withdrawing inductive effect of the fluorine atom at the C5 position, which stabilizes the key Meisenheimer intermediate. While direct comparative experimental data is lacking in the literature, the provided experimental protocols offer a clear pathway for researchers to quantify this reactivity difference. Understanding these reactivity trends is crucial for the rational design of synthetic strategies in the development of new pharmaceuticals and agrochemicals.
A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrimidine Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorinated and non-fluorinated pyrimidine intermediates, focusing on their performance and characteristics relevant to drug discovery and development. The strategic incorporation of fluorine into a pyrimidine scaffold can dramatically alter its physicochemical properties, metabolic stability, and biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows to support informed decision-making in medicinal chemistry.
Data Presentation: A Quantitative Comparison
The introduction of a fluorine atom onto the pyrimidine ring, particularly at the 5-position, significantly impacts its electronic properties and, consequently, its biological function. The following tables provide a comparative summary of the physicochemical and biological properties of 5-fluorouracil (a fluorinated pyrimidine) and its non-fluorinated counterpart, uracil.
Table 1: Physicochemical Properties
| Property | 5-Fluorouracil | Uracil | Impact of Fluorination | Reference(s) |
| pKa (at 10 °C) | 8.1 | 9.5 | Lowers pKa, increasing acidity. | [1][2] |
| Molecular Weight ( g/mol ) | 130.08 | 112.09 | Increases molecular weight. | |
| LogP (calculated) | -0.89 | -1.07 | Slightly increases lipophilicity. |
Table 2: Metabolic Stability
Table 3: Biological Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| 5-Fluorouracil | DLD-1 | Colorectal Adenocarcinoma | 214.3 µM | [5] |
| SK-MES-1 | Lung Squamous Adenocarcinoma | 202.2 µM | [5] | |
| HT-29 | Colorectal Adenocarcinoma | 11.25 µM (after 5 days) | [6] | |
| HCT-116 | Colorectal Carcinoma | 11.3 µM (after 3 days) | [6] | |
| Uracil Derivatives | MDA-MB-231 | Breast Cancer | > 50 µM (for several derivatives) | [7] |
Note: IC50 values for uracil are not commonly reported as it is a naturally occurring nucleobase and generally not considered cytotoxic. The data for uracil derivatives shows significantly lower potency compared to 5-fluorouracil.
Key Signaling and Metabolic Pathways
The primary mechanism of action for 5-fluorouracil's cytotoxic effects is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of fluorinated and non-fluorinated pyrimidine intermediates are provided below.
Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.
Materials:
-
Purified thymidylate synthase enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 150 mM NaCl)
-
dUMP (deoxyuridine monophosphate) solution
-
CH₂H₄folate solution
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dUMP, and the purified TS enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known TS inhibitor).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the CH₂H₄folate solution.
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive control compounds (with known metabolic stability) dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Add the test compound (at a final concentration of, e.g., 1 µM) to the wells of a 96-well plate.
-
Add the liver microsomes to the master mix and pre-warm to 37°C.
-
Initiate the metabolic reaction by adding the microsome-containing master mix to the wells with the test compound.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile. The 0-minute time point serves as the initial concentration control.
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining versus time.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Logical Relationships and Structure-Activity Relationship (SAR)
The strategic placement of fluorine on a pyrimidine ring can have profound and predictable effects on its properties, guiding further drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. Dynamics of Uracil and 5-Fluorouracil in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
efficacy of kinase inhibitors derived from 4-Chloro-5-fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, offering a versatile backbone for creating potent and selective therapeutics. This guide provides a comparative analysis of kinase inhibitors derived from pyrimidine precursors, with a focus on their efficacy, underlying signaling pathways, and the experimental methods used for their evaluation. While direct synthesis from 4-Chloro-5-fluoro-2-methylpyrimidine for a range of market-approved drugs is not always explicitly detailed in publicly available literature, we will focus on a key therapeutic class—ALK/ROS1 inhibitors—where pyrimidine and related nitrogen-containing heterocycles are crucial building blocks. We will use Lorlatinib, a third-generation inhibitor, as a central example for comparison against its predecessors.
Introduction to ALK/ROS1 Inhibition
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as potent oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] These aberrant fusion proteins activate a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell proliferation, survival, and metastasis.[3][4] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting ALK and ROS1 has revolutionized the treatment landscape for patients with these specific oncogenic drivers.
Comparative Efficacy of ALK/ROS1 Kinase Inhibitors
The clinical development of ALK inhibitors has seen rapid progression from first to third-generation agents, each designed to improve efficacy and overcome resistance mechanisms. The following tables summarize the comparative performance of key ALK/ROS1 inhibitors.
| Inhibitor | Generation | Primary Targets | FDA Approved for 1st Line ALK+ NSCLC |
| Crizotinib | First | ALK, ROS1, MET | Yes |
| Ceritinib | Second | ALK | Yes |
| Alectinib | Second | ALK, RET | Yes |
| Brigatinib | Second | ALK, EGFR | Yes |
| Lorlatinib | Third | ALK, ROS1 | Yes |
Table 1: Overview of Selected ALK/ROS1 Inhibitors. This table provides a general comparison of prominent ALK/ROS1 TKIs.
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) in biochemical assays measures the concentration of a drug required to inhibit the enzymatic activity of the purified kinase by 50%. This is a direct measure of the drug's potency against its target.
| Kinase Target | Crizotinib (nM) | Alectinib (nM) | Ceritinib (nM) | Brigatinib (nM) | Lorlatinib (nM) |
| Wild-Type ALK | 24 | 1.9 | 0.2 | 0.6 | 1 |
| ALK L1196M | 110 | 2.6 | 0.5 | 1.4 | 1 |
| ALK G1202R | >1000 | >1000 | 15 | 99 | 10 |
| ALK C1156Y | 25 | 2.1 | 0.4 | 0.5 | 1 |
| ALK F1174L | 60 | 3.5 | 0.3 | 0.9 | 2 |
| Wild-Type ROS1 | 1.7 | - | 0.6 | - | <0.025 |
Table 2: Comparative Biochemical IC50 Values against Wild-Type and Mutant ALK/ROS1. Data compiled from various preclinical studies. Lorlatinib demonstrates potent activity against a wide range of mutations, including the highly resistant G1202R mutation.
Clinical Efficacy (Progression-Free Survival in First-Line Treatment)
Progression-Free Survival (PFS) is a critical endpoint in clinical trials, measuring the length of time during and after treatment that a patient lives with the disease without it getting worse. Network meta-analyses of randomized controlled trials (RCTs) provide comparative estimates of efficacy.
| Comparison | Hazard Ratio (HR) | 95% Credible Interval (CrI) | Interpretation |
| Lorlatinib vs. Crizotinib | 0.28 | 0.191–0.411 | Lorlatinib significantly reduces the risk of disease progression compared to Crizotinib.[5] |
| Lorlatinib vs. Alectinib | 0.74 | 0.466–1.180 | No significant statistical difference in PFS between Lorlatinib and Alectinib in the overall population.[5][6] |
| Lorlatinib vs. Ceritinib | 0.22 | 0.131–0.367 | Lorlatinib significantly reduces the risk of disease progression compared to Ceritinib.[5] |
| Lorlatinib vs. Brigatinib | 0.57 | 0.326–0.997 | Lorlatinib shows a trend towards better PFS compared to Brigatinib.[5] |
| Alectinib vs. Crizotinib | 0.41 | 0.21 to 0.77 | Alectinib significantly reduces the risk of disease progression compared to Crizotinib.[7] |
Table 3: Comparative Progression-Free Survival (PFS) in First-Line ALK+ NSCLC. The Hazard Ratio (HR) indicates the relative risk of disease progression; a value < 1.0 favors the first-listed treatment.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the mechanism and evaluation of these inhibitors.
ALK/ROS1 Signaling Pathway
Constitutively active ALK or ROS1 fusion proteins trigger multiple downstream signaling cascades that promote cancer cell growth and survival. TKIs act by binding to the ATP pocket of the kinase domain, blocking autophosphorylation and the subsequent activation of these pathways.
Caption: Simplified ALK/ROS1 signaling cascade and point of TKI intervention.
Workflow for Kinase Inhibitor Synthesis
The synthesis of complex macrocyclic inhibitors like Lorlatinib is a multi-step process. While not starting directly from this compound, it relies on the convergent synthesis of pyrazole and fluorinated pyridine-containing fragments, which are then coupled and cyclized.[8][9]
Caption: Convergent synthesis strategy for a macrocyclic kinase inhibitor.
Experimental Protocols
The evaluation of kinase inhibitors relies on standardized biochemical and cell-based assays to determine potency and efficacy.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase's enzymatic reaction, which is directly proportional to the kinase's activity.
-
Reaction Setup : The recombinant ALK or ROS1 kinase enzyme is incubated in a reaction buffer with a specific peptide substrate and ATP. The test inhibitor (e.g., Lorlatinib) is added at various concentrations.[10][11]
-
Kinase Reaction : The mixture is incubated at room temperature to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP Detection : After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : A Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This ATP is used by a luciferase to generate a luminescent signal.
-
Data Analysis : The luminescence is measured with a luminometer. The signal intensity is proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.[12]
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the kinase's activity within a living cell, providing a more biologically relevant measure of potency.
-
Cell Culture : A cancer cell line that expresses the target oncogenic kinase (e.g., Karpas-299 cells for NPM-ALK) is cultured in multi-well plates.[13]
-
Compound Treatment : The cells are treated with the kinase inhibitor at a range of concentrations and incubated for a specific period.
-
Cell Lysis : After incubation, the cells are lysed to release the cellular proteins.
-
Phospho-Kinase Quantification : The level of phosphorylated (active) ALK or ROS1 in the cell lysate is measured, typically using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).[13][14]
-
A capture antibody specific for the total ALK/ROS1 protein is coated onto the plate.
-
The cell lysate is added, and the kinase is captured.
-
A detection antibody that specifically recognizes the phosphorylated form of the kinase is added. This antibody is typically linked to an enzyme (like HRP) or a fluorescent tag.
-
-
Data Analysis : A substrate is added that reacts with the detection antibody's enzyme to produce a colorimetric or chemiluminescent signal, which is then quantified. The reduction in signal in treated cells compared to untreated controls indicates the inhibitor's efficacy at the cellular level. IC50 values are then determined.
Conclusion
The development of kinase inhibitors from pyrimidine and related heterocyclic scaffolds has led to significant advances in targeted cancer therapy. The evolution from first- to third-generation ALK/ROS1 inhibitors, such as Lorlatinib, highlights a successful drug development paradigm focused on increasing potency, broadening the spectrum of activity against resistance mutations, and improving patient outcomes. The direct comparison of efficacy data from biochemical assays and clinical trials, combined with a clear understanding of the targeted signaling pathways and the methodologies used for evaluation, provides researchers with the critical information needed to drive the discovery of the next generation of kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PPT - ROS1 Signaling Pathway PowerPoint Presentation, free download - ID:8183008 [slideserve.com]
- 3. researchgate.net [researchgate.net]
- 4. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. promega.com [promega.com]
- 11. ALK (L1196M) Kinase Enzyme System [promega.kr]
- 12. A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 4-Substituted Pyrimidines: A Spectroscopic Comparison Guide
The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds such as 4-substituted pyrimidines, which form the backbone of many biologically active molecules, a combination of spectroscopic techniques is essential. These methods provide the necessary evidence to verify the molecular structure, differentiate between isomers, and confirm successful synthesis.
This guide provides a comparative analysis of spectroscopic data for confirming the structure of 4-substituted pyrimidines, using 4-aminopyrimidine and 4-chloropyrimidine as examples and comparing them to the parent pyrimidine ring.
Introduction to Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating molecular structures. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy offer detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms, respectively. Key parameters include the chemical shift (δ), which indicates the electronic environment of a nucleus, and coupling constants (J), which reveal connectivity between neighboring nuclei.
-
Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups exhibit characteristic absorption bands, making it a powerful tool for identifying their presence, such as amine (N-H) or chloro (C-Cl) groups, and confirming features of the pyrimidine ring (C=C and C=N stretching).[1]
-
Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak (M⁺) confirms the molecular weight of the compound, and the fragmentation pattern provides valuable clues about its structure and the presence of isotopes like chlorine.[1]
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for pyrimidine, 4-aminopyrimidine, and 4-chloropyrimidine, illustrating how substitution at the 4-position influences the spectral output.
| Compound | Structure | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm) | Mass Spec. (m/z) | Key IR Bands (cm⁻¹) |
| Pyrimidine | 9.26 (d, 1H, H2), 8.78 (d, 2H, H4, H6), 7.36 (t, 1H, H5) (CDCl₃)[2] | 158.4 (C2), 157.1 (C4, C6), 121.9 (C5) | M⁺ = 80[2] | ~3050 (Aromatic C-H stretch), 1570-1400 (Ring C=C, C=N stretches)[3] | |
| 4-Aminopyrimidine | 8.75 (s, 1H, H2), 8.23 (d, 1H, H6), 6.65 (d, 1H, H5), 6.5 (br s, 2H, NH₂) (DMSO-d₆) | 161.2 (C4), 158.0 (C2), 155.5 (C6), 108.0 (C5) | M⁺ = 95[4][5] | ~3436 (N-H asym stretch), ~3100-3300 (N-H stretch), 1602 (C=N stretch)[4][6][7] | |
| 4-Chloropyrimidine | 9.12 (s, 1H, H2), 8.81 (d, 1H, H6), 7.71 (d, 1H, H5) (CDCl₃) | 162.1 (C4), 159.2 (C2), 153.0 (C6), 121.2 (C5)[8] | M⁺ = 114, M+2 = 116 (due to ³⁵Cl/³⁷Cl isotopes)[8] | ~3050 (Aromatic C-H stretch), 1550-1400 (Ring C=C, C=N stretches), ~700-800 (C-Cl stretch)[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified 4-substituted pyrimidine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1]
-
Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Tune the probe for both ¹H and ¹³C frequencies.[1]
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the compound can be analyzed as a KBr (potassium bromide) pellet, where a small amount of sample is finely ground with KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[10]
-
Data Acquisition : Place the sample in the IR spectrometer. A beam of infrared radiation is passed through the sample.
-
Spectrum Generation : The instrument records the frequencies at which the sample absorbs radiation. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups within the molecule.[1]
Visualization of Workflow
The logical workflow for the spectroscopic analysis and structural confirmation of a synthesized 4-substituted pyrimidine derivative is illustrated below.
Caption: Workflow for spectroscopic structure confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrimidine [webbook.nist.gov]
- 6. 4-Aminopyrimidine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ripublication.com [ripublication.com]
Navigating the Bioactive Landscape of Fluorinated Pyrimidine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. The pyrimidine scaffold, a privileged structure in medicinal chemistry, continues to yield promising candidates for a range of diseases. This guide provides a comparative overview of the biological activities of compounds that could be conceptually synthesized from the versatile building block, 4-Chloro-5-fluoro-2-methylpyrimidine. While direct studies on a series of compounds derived from this specific starting material are not extensively documented in publicly available literature, by examining structurally similar fluorinated and chlorinated pyrimidine derivatives, we can infer potential therapeutic applications and guide future research.
This analysis focuses on key biological activities reported for analogous compounds, including anticancer, antimicrobial, and kinase inhibitory effects. The data presented is collated from various studies on related pyrimidine structures, offering a representative comparison of their potential efficacy.
Comparative Biological Activity of Representative Pyrimidine Derivatives
The following tables summarize the quantitative biological activity data for several classes of pyrimidine derivatives that share structural motifs with potential derivatives of this compound. These compounds showcase the diverse therapeutic potential of this chemical class.
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound Class | Representative Compound/Reference | Target Cell Line(s) | IC50 / Activity |
| Thiazolo[4,5-d]pyrimidines | Compound 3b | Melanoma (SK-MEL-28), Renal Cancer (UO-31) | Growth Inhibition of 62.53% and 82.97% respectively[1] |
| 2,4,5-substituted pyrimidines | Compound 7gc | Hepatocellular Carcinoma (BEL-7402) | IC50: < 0.10 µM[2] |
| Trifluoromethyl Pyrimidine Derivatives | Compound 5l | Breast Cancer (MCF-7), Lung Cancer (A549), Prostate Cancer (PC3), Leukemia (K562) | Inhibition rates of 11.23%, 15.43%, 12.87%, and 10.98% respectively at 5 µg/mL[3] |
| 5'-substituted 5-fluoropyrimidine nucleosides | 5'-deoxy-5'-chloro-FUrd | L1210 Leukemia (in vivo) | 64% increase in life span[4] |
Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound Class | Representative Compound/Reference | Target Organism(s) | MIC / Activity |
| Pyrimidopyrimidine derivatives | Compound 3b | Staphylococcus aureus, Bacillus subtilis | MIC: 6.25 µg/mL for both[5] |
| Pyrimidopyrimidine derivatives | Compound 10b | Escherichia coli | MIC: 6.25 µg/mL[5] |
| Trifluoromethyl Pyrimidine Derivatives | Compound 5l | Botrytis cinerea | 100% inhibition at 50 µg/mL[3] |
Table 3: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound Class | Representative Compound/Reference | Target Kinase | IC50 / Activity |
| Pyrrolo[3,2-d]pyrimidine derivatives | Compound 20d | VEGFR2 | IC50: 2 nM[6] |
| Pyrazol-3-yl pyrimidin-4-amines | AZD1480 | Jak2 | IC50: 2.3 nM[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key assays used to determine the biological activities presented above.
Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Components: The assay is typically performed in a buffer solution containing the kinase enzyme, a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), and ATP.
-
Compound Addition: The test compounds are added to the assay mixture at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a specific time to allow for phosphorylation of the substrate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in DOT language.
Caption: A representative signaling pathway for a receptor tyrosine kinase like VEGFR2, which can be targeted by pyrimidine-based kinase inhibitors.
Caption: A generalized experimental workflow for evaluating the biological activity of newly synthesized pyrimidine derivatives.
Conclusion
While a dedicated comparative guide for compounds synthesized directly from this compound is limited by the available literature, the broader family of fluorinated and chlorinated pyrimidine derivatives demonstrates significant and diverse biological activities. The data on analogous compounds suggest that derivatives of this compound could hold considerable promise as anticancer, antimicrobial, and kinase-inhibiting agents. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold. Further focused research on the synthesis and biological evaluation of derivatives from this specific starting material is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing different methods for the synthesis of fluorinated pyrimidines
The introduction of fluorine into the pyrimidine scaffold has been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents with enhanced biological activity, metabolic stability, and bioavailability. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, have a profound impact on the physicochemical properties of the parent molecule. This guide provides a comparative overview of the principal synthetic methodologies for preparing fluorinated pyrimidines, with a focus on direct fluorination, ring closure of fluorinated precursors, trifluoromethylation, the Balz-Schiemann reaction, and nucleophilic fluorination. Detailed experimental protocols for key methods are provided, alongside a quantitative comparison of their performance to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methods
The choice of synthetic strategy for accessing fluorinated pyrimidines depends on several factors, including the desired position of the fluorine substituent, the availability of starting materials, and the required scale of the synthesis. The following table summarizes the key aspects of the most common methods.
| Method | Key Reagents | Typical Substrates | Position of Fluorination | Yields | Advantages | Disadvantages |
| Direct Electrophilic Fluorination | F₂, CF₃OF, Selectfluor™ | Uracil, Cytosine, and their derivatives | C5 | 6-89% | Direct introduction of fluorine to a pre-formed pyrimidine ring. | Use of hazardous reagents (F₂), regioselectivity can be an issue. |
| Ring Closure of Fluorinated Precursors | Fluorinated β-ketoesters, urea/thiourea | Small fluorinated building blocks | C5 | ~75% | High regioselectivity, avoids direct handling of hazardous fluorinating agents. | Requires access to specific fluorinated starting materials, multi-step process. |
| Trifluoromethylation | CF₃I, Ruppert-Prakash reagent (TMSCF₃) | Uracil, Uridine, Pyrimidine derivatives | C5 | Moderate to High | Direct introduction of a trifluoromethyl group, which can significantly alter biological activity. | Can require specialized reagents and catalysts. |
| Balz-Schiemann Reaction | Aminopyrimidines, HBF₄, NaNO₂ | Aminopyrimidines | Variable (depends on amino group position) | Moderate | Well-established method for introducing fluorine into aromatic systems. | Can require harsh conditions, potential for side reactions. |
| Nucleophilic Fluorination | Halogenated pyrimidines, KF, CsF | 5-Halopyrimidines, other activated pyrimidines | C5 or other activated positions | High | Utilizes readily available and inexpensive fluoride sources, often proceeds under mild conditions. | Requires an activated substrate with a good leaving group. |
Experimental Protocols
Direct Electrophilic Fluorination of Uracil using Fluorine Gas
This protocol describes the direct fluorination of uracil at the C5 position using elemental fluorine.[1][2]
Materials:
-
Uracil
-
Anhydrous hydrogen fluoride (HF)
-
Fluorine gas (diluted with an inert gas, e.g., 20% F₂ in N₂)
-
Nitrogen gas
-
Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Reaction vessel suitable for handling HF and F₂
Procedure:
-
In a suitable reaction vessel, dissolve 2.8 g (0.025 mole) of uracil in 100 cc of anhydrous hydrogen fluoride at 0-5°C with vigorous stirring.
-
Pass a mixture of fluorine and nitrogen (1:4 by volume) through the solution for approximately 7 hours, maintaining the temperature at 0-5°C.
-
Monitor the reaction progress by thin-layer chromatography until the starting uracil is consumed.
-
Upon completion, distill off the hydrogen fluoride at 0°C in a current of CO₂.
-
Dissolve the residue in an aqueous KOH solution and filter the solution.
-
Acidify the filtrate with concentrated hydrochloric acid to pH 2 and cool.
-
Collect the crystalline precipitate by filtration, wash with ether, and dry.
-
Recrystallize the crude product from water to obtain 5-fluorouracil.
-
Yield: 6.1%[2]
Ring Closure Synthesis of 5-Fluorouracil
This method involves the construction of the pyrimidine ring from non-pyrimidine precursors, where the fluorine atom is introduced at an early stage.[3]
Materials:
-
Sodium methoxide
-
Toluene
-
Ethyl formate
-
Methyl fluoroacetate
-
Methanol
-
Urea
-
Water
-
Concentrated hydrochloric acid
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, add sodium methoxide to toluene in a reaction vessel.
-
First, dropwise add a portion of ethyl formate.
-
Then, simultaneously add dropwise methyl fluoroacetate and the remaining ethyl formate.
-
After the addition is complete, stir the reaction mixture.
-
Add methanol and sodium methoxide to the mixture, stir, and then cool to 15-25°C.
-
Add urea to the reaction mixture and allow it to react.
-
After the reaction is complete, remove the solvent.
-
Add water to the residue, cool, and stir.
-
Adjust the pH of the mixture to 3-4 with concentrated hydrochloric acid.
-
Filter the resulting precipitate to obtain the product.
-
Yield: >74.5%[3]
Nucleophilic Fluorination of 5-Bromouracil using Potassium Fluoride
This protocol describes a solid-state, mechanochemical approach for the nucleophilic fluorination of a halopyrimidine.[4]
Materials:
-
5-Bromouracil
-
Potassium fluoride (KF)
-
A quaternary ammonium salt (e.g., tetrabutylammonium bromide)
-
Milling vessel (e.g., a ball mill)
Procedure:
-
In a milling vessel, combine 5-bromouracil, potassium fluoride (KF), and a catalytic amount of a quaternary ammonium salt.
-
Mill the solid mixture at room temperature for 1 hour.
-
After milling, extract the product from the solid mixture using a suitable organic solvent.
-
Purify the product by standard chromatographic techniques.
-
Note: This is a general procedure; specific reactant ratios and milling conditions may need to be optimized for different substrates.
Synthetic Pathways and Workflows
The following diagrams illustrate the key transformations in the synthesis of fluorinated pyrimidines.
Caption: Direct electrophilic fluorination of uracil.
Caption: Ring closure synthesis of 5-fluorouracil.
Caption: The Balz-Schiemann reaction for fluoropyrimidine synthesis.
Caption: Nucleophilic aromatic substitution (SNAr) for fluoropyrimidine synthesis.
Conclusion
The synthesis of fluorinated pyrimidines is a well-developed field with a variety of methods available to the synthetic chemist. Direct fluorination offers a straightforward approach but often involves hazardous reagents. Ring closure provides excellent regioselectivity but can be a longer process. The Balz-Schiemann reaction is a classic and reliable method, while nucleophilic fluorination is advantageous for its use of mild conditions and inexpensive reagents. The choice of the optimal method will be dictated by the specific target molecule, available resources, and safety considerations. The data and protocols presented in this guide are intended to provide a solid foundation for researchers embarking on the synthesis of these important and biologically active compounds.
References
- 1. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 2. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 3. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 4. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Impurity Profiles in the Synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine
A Guide for Researchers and Drug Development Professionals
The synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine, a key intermediate in the manufacturing of various pharmaceutical compounds, necessitates rigorous control over impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of impurity profiles resulting from different synthetic strategies, supported by experimental data and detailed analytical methodologies.
Introduction to Synthetic Routes
The most prevalent method for the synthesis of this compound involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one. This guide will focus on the impurity profile of this primary route and compare it with a potential alternative approach. Understanding the impurity landscape of each route is critical for process optimization and regulatory compliance.
Primary Synthesis Route: Chlorination using Phosphorus Oxychloride (POCl₃)
A widely employed synthesis of this compound starts from 5-fluoro-2-methylpyrimidin-4(3H)-one and utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[1] The reaction is typically carried out in the presence of a base, such as N,N-dimethylaniline, at elevated temperatures.
Experimental Protocol: Synthesis via POCl₃ Chlorination
A general laboratory-scale procedure is as follows:
-
To a solution of 5-fluoro-2-methylpyrimidin-4(3H)-one (1.0 eq) in a suitable solvent, N,N-dimethylaniline (2.0 eq) is added.
-
Phosphorus oxychloride (2.5 eq) is added dropwise to the mixture, maintaining the temperature below a controlled limit.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]
-
After completion, the reaction mixture is cooled and quenched by carefully pouring it into ice water.
-
The product is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer is washed sequentially with acidic water, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound. Further purification may be achieved by distillation or chromatography.[1]
Impurity Profile of the POCl₃ Route
The use of a strong chlorinating agent like POCl₃ can lead to the formation of several process-related impurities. While specific quantitative data for the synthesis of this compound is not extensively published in readily available literature, based on the reactivity of similar pyrimidinone systems and the nature of the reagents, the following impurities can be anticipated:
| Impurity Name | Potential Origin |
| Unreacted 5-fluoro-2-methylpyrimidin-4(3H)-one | Incomplete reaction. |
| Dimeric impurities | Self-condensation of the starting material or product under harsh reaction conditions. |
| Over-chlorinated byproducts | Reaction at other positions on the pyrimidine ring, though less likely due to the electron-withdrawing nature of the fluorine and existing chloro-substituent. |
| Hydrolyzed product (back to starting material) | Incomplete reaction or hydrolysis of the product during workup. |
| Residual N,N-dimethylaniline | Carried over from the reaction. |
| Phosphorus-containing byproducts | From the decomposition or side reactions of POCl₃. |
Alternative Synthetic Approach: From 2,4-Dichloro-5-fluoropyrimidine
An alternative strategy for the synthesis of this compound could involve the selective methylation of 2,4-dichloro-5-fluoropyrimidine. This precursor is synthesized from 5-fluorouracil by chlorination with POCl₃.[2][3][4]
Conceptual Experimental Workflow
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine: 5-fluorouracil is reacted with an excess of POCl₃, often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-5-fluoropyrimidine.[2][4]
-
Selective Methylation: The more reactive chlorine at the 2-position of 2,4-dichloro-5-fluoropyrimidine could potentially be selectively replaced by a methyl group using an appropriate organometallic reagent (e.g., a methyl Grignard reagent or an organocuprate) under carefully controlled conditions.
Anticipated Impurity Profile of the Alternative Route
This route would likely present a different set of impurities compared to the direct chlorination method:
| Impurity Name | Potential Origin |
| Unreacted 2,4-dichloro-5-fluoropyrimidine | Incomplete methylation reaction. |
| 2-methyl-4,5-difluoropyrimidine | If the starting material contains difluoro impurities. |
| Isomeric product (2-chloro-4-methyl-5-fluoropyrimidine) | Lack of selectivity in the methylation step. |
| Di-methylated product (2,4-dimethyl-5-fluoropyrimidine) | Over-reaction with the methylating agent. |
| Hydrolysis products (e.g., 2-chloro-5-fluoropyrimidin-4-one) | Hydrolysis of the starting material or product during workup. |
Analytical Methodologies for Impurity Analysis
To accurately identify and quantify the impurities in the synthesis of this compound, a combination of chromatographic and spectroscopic techniques is essential.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a primary tool for the separation and quantification of non-volatile organic impurities.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This is a general method and may require optimization for specific impurity profiles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile impurities, including residual solvents and certain low-boiling point byproducts.
General GC-MS Protocol for Residual Solvents:
| Parameter | Condition |
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 40 °C (hold 5 min)Ramp: 10 °C/min to 240 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Detector | Scan range: 35-350 amu |
| Sample Preparation | Headspace or direct injection of a diluted sample in a high-boiling point solvent (e.g., DMSO). |
Comparison of Synthesis Routes
| Feature | POCl₃ Chlorination Route | Alternative Route (from 2,4-dichloro-5-fluoropyrimidine) |
| Starting Material | 5-fluoro-2-methylpyrimidin-4(3H)-one | 2,4-dichloro-5-fluoropyrimidine |
| Key Reagents | POCl₃, Base | Organometallic methylating agent |
| Potential Major Impurities | Unreacted starting material, dimeric byproducts | Unreacted starting material, isomeric and di-methylated products |
| Process Control | Requires careful control of exothermic reaction and quenching. | Requires precise control of stoichiometry and temperature for selective methylation. |
| Purification | Distillation or chromatography may be necessary to remove polar impurities. | Chromatographic separation of isomers might be challenging. |
Visualizing the Impurity Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of impurities in a chemical synthesis process.
Conclusion
The choice of synthetic route for this compound has a direct impact on the resulting impurity profile. The established POCl₃ chlorination method is a common approach, but it is crucial to monitor for unreacted starting material and potential byproducts from the aggressive chlorinating agent. A potential alternative route starting from 2,4-dichloro-5-fluoropyrimidine may offer a different impurity landscape, but would require careful optimization to ensure regioselectivity.
A robust analytical program employing orthogonal techniques such as HPLC and GC-MS is indispensable for the comprehensive characterization of impurities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and process chemists to develop and control a high-purity synthesis of this compound, ultimately contributing to the quality and safety of pharmaceutical products.
References
Spectroscopic Analysis of 4-Chloro-5-fluoro-2-methylpyrimidine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the reaction products of 4-Chloro-5-fluoro-2-methylpyrimidine. It is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel pyrimidine-based compounds, particularly in the field of drug discovery and development. The strategic placement of chloro, fluoro, and methyl groups on the pyrimidine ring makes this compound a versatile building block for creating diverse molecular architectures with potential biological activity.
Introduction to this compound and its Reactivity
This compound is a substituted pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the ring. The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of a broad spectrum of derivatives. Common nucleophiles used in reactions with this substrate include amines, thiols, and alcohols. The fluorine atom at the 5-position and the methyl group at the 2-position modulate the reactivity of the ring and provide additional points for structural diversification and interaction with biological targets.
Spectroscopic Characterization of the Starting Material
A thorough understanding of the spectroscopic signature of the starting material, this compound, is crucial for accurately identifying and characterizing its reaction products. The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Data of this compound | |
| ¹H NMR | Spectral data available.[1] |
| ¹³C NMR | Spectral data available.[1] |
| Mass Spectrometry (MS) | Spectral data available.[1] |
| Infrared Spectroscopy (IR) | Spectral data available.[1] |
Comparative Analysis of Reaction Products
The primary mode of reaction for this compound involves the displacement of the C4-chloro substituent by a nucleophile. This section provides a comparative analysis of the spectroscopic data for representative reaction products, showcasing the changes observed upon substitution.
Nucleophilic Substitution with Amines
The reaction with amines leads to the formation of 4-amino-5-fluoro-2-methylpyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
| Spectroscopic Data Comparison: Amine Substitution Products | Starting Material (this compound) | Product (e.g., 4-Amino-5-fluoro-2-methylpyrimidine derivative) | Alternative Product (e.g., 2-Amino-5-fluoropyrimidine derivative) |
| ¹H NMR (δ, ppm) | Data available[1] | Shift in the aromatic proton signal is expected. Appearance of new signals corresponding to the amine protons. | Different chemical shifts for aromatic and amine protons compared to the 4-amino isomer. |
| ¹³C NMR (δ, ppm) | Data available[1] | Significant upfield or downfield shift of the C4 carbon signal. | Distinct chemical shifts for the pyrimidine ring carbons, particularly C2 and C4. |
| ¹⁹F NMR (δ, ppm) | Data available | Change in the chemical shift of the fluorine signal due to the new substituent at C4. | The electronic environment of the fluorine atom is altered differently, leading to a different chemical shift. |
| Mass Spectrometry (m/z) | Molar Mass: 146.56 g/mol | Increase in molecular weight corresponding to the mass of the added amine group minus HCl. | Similar increase in molecular weight, but fragmentation patterns may differ. |
| IR (cm⁻¹) | C-Cl stretching vibration present. | Disappearance of the C-Cl stretch. Appearance of N-H stretching and bending vibrations. | Presence of N-H stretching and bending vibrations. |
Note: Specific chemical shifts and coupling constants will vary depending on the exact amine used in the reaction and the solvent.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
A solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) is treated with the desired amine (1.0-1.2 eq) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq). The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-5-fluoro-2-methylpyrimidine derivative.
Spectroscopic Analysis Methods
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable standard for ¹⁹F NMR.
-
Mass Spectrometry: Mass spectra are generally obtained using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and the samples are typically prepared as KBr pellets or thin films.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.
Caption: Synthetic and analytical workflow for pyrimidine derivatives.
Alternative Building Blocks
For the synthesis of similar pyrimidine derivatives, researchers can consider alternative starting materials. The choice of an alternative will depend on the desired substitution pattern and the target molecule's overall synthetic strategy.
| Alternative Starting Material | Key Features and Reactivity |
| 2,4-Dichloro-5-fluoropyrimidine | Offers two reactive sites for sequential or selective nucleophilic substitution.[2][3] |
| 4-Chloro-5-fluoro-2-methoxypyrimidine | The methoxy group at the 2-position can be retained or potentially cleaved to a hydroxyl group.[4] |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | Provides an ethyl group at the 6-position, allowing for exploration of structure-activity relationships at this site.[5] |
References
- 1. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE(898044-50-3) 1H NMR [m.chemicalbook.com]
- 2. 2,4-Dichloro-5-fluoropyrimidine(2927-71-1) 1H NMR [m.chemicalbook.com]
- 3. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
- 4. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
A Medicinal Chemist's Guide to Bioisosteric Replacement of 4-Chloro-5-fluoro-2-methylpyrimidine in Kinase Inhibitors
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern drug discovery. The 4-chloro-5-fluoro-2-methylpyrimidine scaffold has emerged as a privileged motif in a multitude of kinase inhibitors, prized for its ability to form key interactions within the ATP-binding site of these enzymes. However, the pursuit of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles often necessitates the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of potential bioisosteric replacements for the this compound moiety, supported by experimental data and detailed methodologies.
The pyrimidine core, particularly when substituted with halogens, plays a critical role in the biological activity of numerous kinase inhibitors targeting key signaling pathways involved in cancer and inflammatory diseases, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.[1][2][3] Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a widely employed strategy to fine-tune molecular properties.[4][5][6] This guide will delve into specific examples of such replacements and their impact on drug performance.
Core Scaffold and Rationale for Replacement
The this compound moiety offers a unique combination of features. The chlorine atom at the 4-position often serves as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase. The fluorine atom at the 5-position can modulate the electronics of the ring system and contribute to binding affinity.[3] However, potential liabilities such as off-target activity, metabolic instability, or suboptimal physicochemical properties can necessitate the exploration of alternative scaffolds.
Comparative Analysis of Bioisosteric Replacements
While direct, publicly available comparative studies on the bioisosteric replacement of the entire this compound moiety are limited, we can draw valuable insights from the extensive research on related pyrimidine-based kinase inhibitors. The following sections present a comparative analysis of common bioisosteric strategies, with a focus on fused pyrimidine systems that have shown significant promise.
Fused Pyrimidine Systems: Pyrrolopyrimidines and Pyridopyrimidines
A prevalent and successful strategy involves replacing the monocyclic pyrimidine with fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These bicyclic scaffolds can mimic the key interactions of the original pyrimidine while offering opportunities for improved potency and selectivity.[2][7]
Table 1: Comparison of Biological Activity of Pyrimidine Scaffolds in EGFR Inhibitors
| Compound ID | Scaffold | Target | IC50 (nM) | Reference |
| 46 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.76 | [2][7] |
| 47 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 5.98 | [2][7] |
| 48 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.63 | [2][7] |
| 68 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | EGFR | 9.2 | [7] |
| 69 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | EGFR | 9.5 | [7] |
| 70 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | EGFR | 5.7 | [7] |
| 30 | 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | EGFR | 0.95 | [7] |
| 31 | 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | EGFR | 0.97 | [7] |
| 32 | 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | EGFR | 1.5 | [7] |
As evidenced in Table 1, fused pyrimidine derivatives, such as pyrrolopyrimidines and pyridopyrimidines, can exhibit potent, nanomolar inhibition of EGFR.[2][7] The additional ring system allows for the introduction of diverse substituents that can probe different regions of the ATP-binding pocket, leading to enhanced affinity and selectivity. For instance, the presence of a halogen on a disubstituted pyrrolo[2,3-d]pyrimidine (compound 46) was shown to be a key contributor to its high potency.[2][7]
Physicochemical and Metabolic Considerations
The choice of a bioisosteric replacement is not solely dictated by biological activity. Physicochemical properties and metabolic stability are critical determinants of a drug's overall developability. Fluorine substitution, as seen in the original moiety, is a common tactic to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[8][9][10][11][12] However, the overall lipophilicity and solubility of the molecule must be carefully balanced.
Table 2: Physicochemical Properties of Pyrimidine Derivatives
| Property | Pyrimidine | Pyrrolopyrimidine | Pyridopyrimidine |
| Molecular Weight | ~80 g/mol | ~119 g/mol | ~131 g/mol |
| logP (calculated) | -0.1 to 0.5 | 0.5 to 1.5 | 0.8 to 1.8 |
| Aqueous Solubility | High | Moderate to Low | Moderate to Low |
| Metabolic Stability | Variable, dependent on substituents | Generally improved with appropriate substitution | Generally improved with appropriate substitution |
Note: These are general ranges and can vary significantly based on substitution patterns.
As shown in Table 2, moving from a monocyclic pyrimidine to a fused system generally increases molecular weight and lipophilicity, which can impact solubility.[9][13][14] Careful substituent selection on the fused ring system is therefore crucial to maintain favorable drug-like properties.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound against a specific kinase.
Materials:
-
Kinase enzyme (e.g., EGFR, JAK2)
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and peptide substrate in assay buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test compounds
-
Control compounds (e.g., a known stable and a known unstable compound)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the test compound, liver microsomes, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Signaling Pathways and Visualization
The this compound scaffold is prevalent in inhibitors of the EGFR and JAK-STAT signaling pathways, which are critical regulators of cell proliferation, differentiation, and survival.[15][16][17][18][19][20][21] Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for various adaptor proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell growth and survival.[15][16][18][19][22]
Caption: Simplified EGFR signaling pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is activated by cytokines, which bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression involved in immunity and inflammation.[1][17][20][21][23]
Caption: Simplified JAK-STAT signaling pathway.
Conclusion
The this compound scaffold remains a valuable starting point in the design of potent kinase inhibitors. However, the exploration of bioisosteric replacements, particularly with fused heterocyclic systems, offers a powerful strategy to overcome potential liabilities and optimize drug-like properties. By carefully considering the impact of these modifications on biological activity, physicochemical characteristics, and metabolic stability, researchers can accelerate the development of next-generation kinase inhibitors with improved therapeutic profiles. The experimental protocols and pathway diagrams provided in this guide serve as a practical resource for scientists engaged in this critical area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ctppc.org [ctppc.org]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scialert.net [scialert.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 21. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. shutterstock.com [shutterstock.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-5-fluoro-2-methylpyrimidine: A Guide for Laboratory Professionals
For immediate reference, 4-Chloro-5-fluoro-2-methylpyrimidine is classified as hazardous waste and requires disposal through a licensed chemical waste management facility. Under no circumstances should this compound be released into the environment, including drains or sewer systems. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
I. Immediate Safety Considerations
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. For larger quantities or in case of insufficient ventilation, a respirator may be necessary.
In the event of a spill, immediately evacuate the area and remove all sources of ignition. The spill should be contained using an inert absorbent material (e.g., sand, vermiculite), which is then collected into a suitable, sealed container for hazardous waste disposal.
II. Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national environmental regulations. The following is a general procedural outline:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, leak-proof, and properly sealed container for collecting the waste.
-
Ensure the container is compatible with the chemical and will not degrade.
-
Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity.[3]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Arrangement for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) or detailed information about the chemical.
-
-
Recommended Disposal Method:
III. Chemical Incompatibilities and Hazards
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including:
IV. Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different waste streams) are not publicly available. All quantities of this substance should be treated as hazardous waste.
| Parameter | Value |
| Recommended Disposal Method | Controlled Incineration |
| Waste Classification | Halogenated Organic Hazardous Waste |
| Incompatible Substances | Strong Oxidizing Agents |
| Container Fill Limit | < 90% of total capacity |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Chloro-5-fluoro-2-methylpyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-5-fluoro-2-methylpyrimidine. The following procedures and recommendations are designed to ensure this chemical's safe handling and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar halogenated pyrimidines are hazardous materials that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Ingestion of these compounds can also be harmful.[4][5][6] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are imperative.
The following table summarizes the recommended PPE for handling this compound, based on data for similar compounds.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[7] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected before use.[8] Double gloving is recommended to prevent contamination transfer.[7] A lab coat must be worn to protect the skin. |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] Work in a well-ventilated area, preferably under a chemical fume hood.[4][9] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan: Step-by-Step Waste Management
-
Containment :
-
Collect all waste material, including contaminated PPE and cleaning materials, in a suitable, labeled, and closed container.[5]
-
-
Disposal :
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
